Allyltriethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triethyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQCVJXVAMCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458256 | |
| Record name | Allyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17898-21-4 | |
| Record name | Allyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Allyltriethylsilane: Core Properties and Reactivity
An Important Note on Available Data: While this guide focuses on allyltriethylsilane, it is important for the reader to know that the scientific literature on this specific compound is limited, especially when compared to its close analog, allyltrimethylsilane. Consequently, much of the detailed mechanistic and reactivity information presented herein is based on the well-documented behavior of allylsilanes in general, and allyltrimethylsilane in particular. While the fundamental reactivity is expected to be analogous, specific reaction conditions and outcomes may vary for this compound due to the differing steric and electronic properties of the triethylsilyl group compared to the trimethylsilyl group.
This compound is an organosilicon compound that serves as a versatile reagent in organic synthesis. It is primarily used to introduce an allyl group into various molecules, a transformation of significant value in the synthesis of complex organic molecules, natural products, and pharmaceuticals. Its reactivity is characterized by the nucleophilic nature of the allyl group's terminal carbon, which is stabilized by the adjacent silicon atom through the phenomenon known as the β-silicon effect.
Basic Properties
This compound is a colorless liquid. Its fundamental physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀Si |
| Molecular Weight | 156.34 g/mol |
| Boiling Point | 144-146 °C (lit.) |
| Density | 0.775 g/mL at 25 °C (lit.) |
| Refractive Index (n²⁰/D) | 1.435 (lit.) |
| CAS Number | 1112-64-7 |
Table 2: Safety Information for this compound
| Hazard Statement | Description |
| GHS Pictogram(s) | Flame, Exclamation Mark |
| Signal Word | Warning |
| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. |
Note: Safety information is based on available Safety Data Sheets (SDS) and may not be exhaustive.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR | Predicted shifts based on analogous structures: 5.85-5.71 (m, 1H, -CH=), 4.95-4.85 (m, 2H, =CH₂), 1.55-1.50 (d, 2H, Si-CH₂-), 0.98-0.90 (t, 9H, -CH₃), 0.58-0.48 (q, 6H, Si-CH₂-) |
| ¹³C NMR | Predicted shifts based on analogous structures: 135.0 (-CH=), 114.0 (=CH₂), 21.0 (Si-CH₂-), 7.5 (-CH₃), 3.5 (Si-CH₂-) |
| IR Spectrum | Characteristic peaks for allylsilanes: ~3075 cm⁻¹ (=C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-C stretch), ~900 cm⁻¹ (=CH₂ bend) |
Note: Experimental spectral data for this compound is not widely published. The values above are predictions based on the known spectra of similar compounds like allyltrimethylsilane and general principles of NMR and IR spectroscopy.
Reactivity and Synthetic Applications
The core reactivity of this compound, like other allylsilanes, revolves around its function as an allyl anion synthon. The carbon-silicon bond can stabilize a carbocation at the β-position (the carbon adjacent to the silyl group), which is a key aspect of its mechanism of action. This allows the γ-carbon of the allyl group to act as a potent nucleophile, especially when the reaction is promoted by a Lewis acid.
The Hosomi-Sakurai Reaction
Reactions with Other Electrophiles
Beyond aldehydes and ketones, this compound is expected to react with a range of other carbon electrophiles under Lewis acidic conditions. These include:
-
Imines: To generate homoallylic amines.
-
α,β-Unsaturated Ketones (Enones): Typically undergo conjugate addition (1,4-addition) to yield δ,ε-unsaturated ketones.[5]
-
Acid Chlorides: To form β,γ-unsaturated ketones.
The reactivity of this compound is generally similar to that of allyltrimethylsilane, though the larger ethyl groups on the silicon atom may introduce greater steric hindrance, potentially affecting reaction rates and yields in certain cases.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely available. The following procedures are representative of allylsilane chemistry and are based on established methods for allyltrimethylsilane. These should be considered as a starting point for optimization when using this compound.
Synthesis of this compound (General Procedure)
This compound can be synthesized via the reaction of a triethylsilyl halide with an allyl-organometallic reagent, such as allylmagnesium bromide (a Grignard reagent).
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically exothermic.
-
After the Grignard reagent has formed (indicated by the consumption of magnesium), the solution is cooled in an ice bath.
-
Triethylsilyl chloride is added dropwise to the cooled Grignard solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Hosomi-Sakurai Allylation of an Aldehyde (General Protocol)
This protocol describes a typical procedure for the allylation of an aldehyde to form a homoallylic alcohol, using a strong Lewis acid like TiCl₄.
Protocol:
-
An oven-dried, round-bottom flask is charged with the aldehyde substrate and anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound (typically 1.2-1.5 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time (e.g., 30 minutes to a few hours), with progress monitored by thin-layer chromatography (TLC).
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
This guide provides a foundational understanding of this compound, grounded in its fundamental properties and the well-established reactivity patterns of allylsilanes. For professionals in drug development and organic synthesis, this compound represents a valuable, albeit less-documented, tool for the strategic formation of carbon-carbon bonds. Further research into its specific applications and reactivity nuances is warranted.
References
An In-depth Technical Guide to the Synthesis and Characterization of Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of allyltriethylsilane, a valuable organosilane reagent in organic synthesis. The methodologies and data presented are foundational for its application in research and development, particularly in the construction of complex molecular architectures.
Introduction
This compound is an organosilicon compound featuring an allyl group bonded to a triethylsilyl moiety. Like its well-studied analog, allyltrimethylsilane, it serves as a robust nucleophilic source of the allyl group in various chemical transformations. Its utility is most prominent in carbon-carbon bond-forming reactions, such as the Hosomi-Sakurai reaction, where it reacts with electrophiles like aldehydes, ketones, and iminium ions. The triethylsilyl group offers different steric and electronic properties compared to the trimethylsilyl group, which can influence reaction rates, yields, and selectivities. This guide details a standard synthetic protocol and the essential analytical techniques for its characterization.
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a triethylsilyl halide with allylmagnesium bromide, which is prepared in situ from an allyl halide and magnesium metal.
Synthesis Pathway
The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by its reaction with the silyl electrophile.
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established procedures for the synthesis of analogous allylsilanes.[1]
Materials:
-
Magnesium turnings
-
Allyl bromide (3-bromopropene)
-
Chlorotriethylsilane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Magnesium turnings are placed in the flask under a positive pressure of nitrogen.
-
A solution of allyl bromide in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
A small portion of the allyl bromide solution is added to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorotriethylsilane:
-
The Grignard reagent solution is cooled in an ice bath.
-
Chlorotriethylsilane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed by rotary evaporation. Caution: The product is volatile.
-
The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
-
Expected Yield: While a specific yield for this compound is not readily available in the cited literature, the synthesis of the analogous allyltrimethylsilane proceeds with a high yield, typically around 84%.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized product. This involves a combination of physical property measurements and spectroscopic analysis.
Experimental Workflow
The overall process from synthesis to final characterization follows a logical sequence of steps.
Caption: Experimental workflow for synthesis and characterization.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for this compound. Note: As specific experimental data for this compound is limited in the literature, the values for the close analog, allyltrimethylsilane, are provided for reference. The properties of this compound are expected to be similar, with adjustments for the larger ethyl groups (e.g., higher boiling point and molecular weight).
Table 1: Physical Properties
| Property | Value (Allyltrimethylsilane) | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Molecular Formula | C₉H₂₀Si | |
| Molecular Weight | 156.34 g/mol | |
| Boiling Point | 84-88 °C | [1][2] |
| Density | 0.719 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.407 | [2] |
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~5.8 | m | -CH=CH₂ |
| ~4.8 | m | -CH=CH₂ |
| ~1.5 | d | Si-CH₂-CH |
| ~0.9 | t | Si-CH₂-CH₃ |
| ~0.5 | q | Si-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | -C H=CH₂ |
| ~113 | -CH=C H₂ |
| ~20 | Si-C H₂-CH |
| ~7 | Si-C H₂-CH₃ |
| ~3 | Si-CH₂-C H₃ |
Table 4: Predicted Key IR Absorption Bands
| Frequency (cm⁻¹) | Bond | Vibration Type |
| ~3080 | C-H (sp²) | Stretch |
| ~2950, 2875 | C-H (sp³) | Stretch |
| ~1630 | C=C | Stretch |
| ~1240 | Si-CH₂ | Bend |
| ~900 | =C-H | Out-of-plane bend |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z Value | Fragment | Notes |
| 156 | [M]⁺ | Molecular Ion |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 115 | [M - C₃H₅]⁺ | Loss of the allyl group |
| 87 | [Si(C₂H₅)₂]⁺ |
Experimental Protocols for Characterization
Standard analytical techniques are employed to verify the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of the purified product (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
-
The chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded, and the characteristic absorption frequencies corresponding to the functional groups (C=C, C-H, Si-C) are identified.
-
-
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.
-
Electron Ionization (EI) is commonly used.
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which confirm the molecular weight and structural fragments.
-
References
An In-depth Technical Guide to Allyltriethylsilane (CAS Number 17898-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltriethylsilane is an organosilicon compound that serves as a versatile reagent in organic synthesis. As a nucleophilic source of the allyl group, it participates in a variety of carbon-carbon bond-forming reactions, most notably the Hosomi-Sakurai allylation. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and safety considerations for this compound. Detailed experimental protocols for its synthesis and application in allylation reactions are presented, alongside spectroscopic data to aid in its characterization. The information is intended to be a valuable resource for researchers in organic chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless liquid with properties analogous to other trialkylallylsilanes. The quantitative physical and chemical data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 17898-21-4 |
| Molecular Formula | C₉H₂₀Si |
| Molecular Weight | 156.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 168 °C |
| Density | 0.79 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.44 |
| Flash Point | 39 °C |
| Purity (typical) | >97.0% (GC) |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of a triethylsilyl halide with an allyl Grignard reagent.
An In-depth Technical Guide to the Physical Properties of Allyl-Silane Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physical Properties
The boiling point and density are fundamental physical properties critical for the handling, reaction setup, and purification of chemical compounds. While specific, verified experimental values for allyltriethylsilane (CAS 1112-64-7) are not cited in readily accessible literature, the properties of the closely related compound, allyltrimethylsilane (CAS 762-72-1), offer a valuable point of reference.
Table 1: Physical Properties of Allyltrimethylsilane (CAS 762-72-1)
| Physical Property | Value | Conditions |
| Boiling Point | 84-88 °C | (lit.)[1][2] |
| Density | 0.719 g/mL | at 25 °C (lit.)[1][2] |
Section 2: Experimental Protocols for Determination of Physical Properties
The determination of boiling point and density for liquid organosilanes like this compound follows established laboratory procedures. These methods are crucial for verifying the purity and identity of a substance.
2.1 Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure.
Method 1: Simple Distillation
A common and effective method for determining the boiling point of a liquid is through simple distillation.[3] This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.[4]
-
Apparatus: A standard simple distillation setup is used, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The liquid sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distilling flask—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
The distilling flask is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point.[4]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[3][4]
-
Method 2: Thiele Tube Method
For smaller sample volumes, the Thiele tube method is a convenient alternative.[4]
-
Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.
-
The sealed capillary tube is inverted and placed into the liquid in the fusion tube.
-
The fusion tube is attached to the thermometer, which is then placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The side arm of the Thiele tube is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6]
-
2.2 Determination of Density
Density is the mass per unit volume of a substance and is typically measured in g/mL or g/cm³.
Method: Hydrostatic Weighing
Hydrostatic weighing is a precise method for determining the density of a solid or liquid. For a liquid, it involves weighing a solid of known mass and volume (a sinker) in air and then in the liquid of interest.
-
Apparatus: An analytical balance, a calibrated sinker of a material that is inert to the liquid, and a temperature-controlled environment.
-
Procedure:
-
The mass of the sinker is accurately determined in the air.
-
The sinker is then submerged in the liquid sample, and its apparent mass is measured.
-
The density of the liquid can be calculated using the principle of buoyancy. The difference between the mass of the sinker in air and its apparent mass in the liquid is the mass of the displaced liquid. Knowing the volume of the sinker allows for the calculation of the liquid's density.
-
The temperature of the liquid must be precisely controlled and recorded as density is temperature-dependent.
-
Section 3: Synthesis of this compound
Allylsilanes are commonly synthesized via the reaction of a Grignard reagent with a chlorosilane.[7] This general method is applicable to the synthesis of this compound.
General Reaction Scheme:
Allylmagnesium bromide + Triethylchlorosilane → this compound + Magnesium bromide chloride
The following diagram illustrates the general workflow for the synthesis of an allylsilane using a Grignard reaction.
References
- 1. chembk.com [chembk.com]
- 2. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. nbinno.com [nbinno.com]
In-Depth Technical Guide on the Stability and Storage of Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for allyltriethylsilane. Due to the limited availability of specific stability data for this compound, this guide leverages data from the closely related and well-documented compound, allyltrimethylsilane, to infer best practices. The structural similarities, primarily the presence of the reactive allyl group and the silicon-carbon bond, suggest analogous stability profiles and handling requirements.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is crucial for its safe handling and storage. The following table summarizes key properties, with data for allyltrimethylsilane provided for comparison and as a basis for estimation.
| Property | This compound | Allyltrimethylsilane (for comparison) | Source |
| CAS Number | 1112-66-9 | 762-72-1 | [1] |
| Molecular Formula | C9H20Si | C6H14Si | [2] |
| Molecular Weight | 156.34 g/mol | 114.26 g/mol | [2] |
| Appearance | Colorless liquid (presumed) | Clear, colorless liquid | [3] |
| Boiling Point | Not available | 84-88 °C | [3] |
| Density | Not available | 0.719 g/mL at 25 °C | [3] |
| Flash Point | Not available | 45 °F (7.2 °C) | [4] |
| Water Solubility | Insoluble (presumed) | Insoluble, reacts with aqueous acid | [3][4] |
| Storage Temperature | 2-8°C (Refrigerated) | 2-8°C (Refrigerated) | [3] |
Stability and Reactivity Profile
This compound, like other allylsilanes, is a reactive compound. Its stability is influenced by several factors, including exposure to air, moisture, heat, and incompatible materials.
General Stability
Under recommended storage conditions, this compound is expected to be stable. However, it is classified as a volatile and highly flammable liquid.[3][5] Vapors can form explosive mixtures with air.[5]
Incompatible Materials
To ensure stability and prevent hazardous reactions, this compound should be stored away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases [5]
Hazardous Decomposition Products
Decomposition of this compound, particularly during combustion, can produce hazardous substances including:
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
Storage Conditions
The following table outlines the recommended storage conditions based on information for allyltrimethylsilane.
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2-8°C (Refrigerated) | To maintain product quality and minimize volatilization. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent reaction with atmospheric oxygen and moisture. | [6] |
| Container | Tightly closed container. | To prevent evaporation and exposure to contaminants. | [5][7] |
| Location | Store in a well-ventilated, dry, and cool place. | To mitigate risks associated with flammability and reactivity. | [7] |
| Ignition Sources | Keep away from heat, sparks, and open flames. | Due to its highly flammable nature. | [5] |
Handling Procedures
When working with this compound, the following procedures should be followed:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Inert Atmosphere Techniques: For transfers and reactions, use of techniques such as a Schlenk line or glovebox is recommended to exclude air and moisture.
-
Grounding: To avoid ignition from static electricity, all metal parts of the equipment must be grounded.[5]
-
Tools: Use only non-sparking tools.[7]
The logical workflow for the safe handling and storage of this compound is illustrated in the diagram below.
Potential Decomposition Pathways
The primary routes of decomposition for this compound are expected to be through oxidation and hydrolysis.
Experimental Protocols for Stability Assessment
Objective
To evaluate the stability of this compound under various storage conditions and to identify potential degradation products.
Materials and Equipment
-
This compound (test substance)
-
Inert gas (Nitrogen or Argon)
-
Anhydrous solvents (e.g., hexane, THF)
-
GC-MS for purity analysis and identification of degradation products
-
FT-IR for functional group analysis
-
Controlled environment chambers (for temperature and humidity studies)
-
Glovebox or Schlenk line
-
Appropriate glassware, syringes, and septa
Experimental Workflow
The workflow for a comprehensive stability study is depicted below.
Procedure
-
Initial Characterization (Time = 0):
-
Under an inert atmosphere, obtain a sample of freshly opened or purified this compound.
-
Perform initial analysis using GC-MS to determine the initial purity and to obtain a reference chromatogram.
-
Obtain an initial FT-IR spectrum to serve as a baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into several small, sealed vials under an inert atmosphere.
-
Place the vials in different controlled environment chambers corresponding to the desired storage conditions (e.g., refrigerated, room temperature, elevated temperature, exposure to air/humidity).
-
-
Periodic Testing:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform GC-MS and FT-IR analysis on the sample.
-
-
Data Analysis:
-
Compare the GC-MS chromatograms over time to monitor for any decrease in the main peak area (purity) and the appearance of new peaks (degradation products).
-
Identify any significant degradation products by their mass spectra.
-
Compare the FT-IR spectra to look for changes in characteristic peaks, such as the appearance of O-H (from hydrolysis) or Si-O-Si (from condensation) stretches.
-
-
-
Based on the rate of degradation under different conditions, establish a recommended shelf-life and confirm the optimal storage conditions.
-
Conclusion
While specific stability data for this compound is not extensively published, a robust understanding of its stability and safe handling can be derived from the well-documented properties of the analogous compound, allyltrimethylsilane. This compound should be regarded as a flammable, air- and moisture-sensitive liquid that requires refrigerated storage under an inert atmosphere. Strict adherence to proper handling protocols, including the use of an inert atmosphere and appropriate personal protective equipment, is essential for maintaining its quality and ensuring laboratory safety. The provided experimental protocol offers a framework for researchers to conduct their own stability assessments to generate specific data for their applications.
References
- 1. scbt.com [scbt.com]
- 2. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allyltrimethylsilane | 762-72-1 [chemicalbook.com]
- 4. 762-72-1 CAS MSDS (Allyltrimethylsilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. cfmats.com [cfmats.com]
- 8. westgard.com [westgard.com]
- 9. ema.europa.eu [ema.europa.eu]
Safety and Handling of Allyltriethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Allyltriethylsilane (CAS No. 1112-64-7). The information is intended to support laboratory and research professionals in handling this chemical safely. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guide synthesizes available data and incorporates general safety principles for flammable organosilanes.
Chemical and Physical Properties
This compound is a flammable liquid. Its physical and chemical properties are summarized in the table below. This data has been compiled from various chemical supplier sources.
| Property | Value |
| CAS Number | 1112-64-7 |
| Molecular Formula | C₉H₂₀Si |
| Molecular Weight | 156.34 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 144-146 °C |
| Density | 0.786 g/mL at 25 °C |
| Flash Point | 29 °C (84.2 °F) |
| Water Solubility | Insoluble |
Hazard Identification and Precautionary Measures
Signal Word: DANGER
Hazard Statements (Inferred):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
-
-
Storage:
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with this compound.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2][3] Use non-sparking tools and explosion-proof equipment.[2][4]
-
Static Discharge: Ground and bond all containers and transfer equipment to prevent static electricity buildup.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]
-
Avoid Contact: Avoid contact with skin and eyes. Do not inhale vapors.[1]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]
-
Temperature: Store in a cool place, away from heat sources.[2]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition.
-
Containment: Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Cleanup: Carefully collect the absorbed material into a sealed container for disposal. Use non-sparking tools.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill according to your institution's protocols.
Visualized Workflows
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls for managing chemical hazards, which should be applied when working with this compound.
Caption: Hierarchy of controls for chemical safety.
Chemical Spill Response Workflow
This diagram outlines the general workflow for responding to a chemical spill of a flammable liquid like this compound.
Caption: Workflow for responding to a chemical spill.
References
A Theoretical Examination of the β-Silicon Effect in Allyltriethylsilane
Abstract
The β-silicon effect is a well-established principle in physical organic chemistry, describing the stabilizing influence of a silicon atom on a positive charge located two atoms away (at the β-position). This phenomenon, driven by hyperconjugation, profoundly impacts the reactivity and selectivity of reactions involving organosilanes. Allylsilanes, such as allyltriethylsilane, serve as prominent examples where this effect dictates the course of electrophilic substitutions. This technical guide provides an in-depth analysis of the theoretical and computational studies that elucidate the β-silicon effect in allylsilanes. While specific computational data for this compound is limited in published literature, this guide leverages the extensive theoretical work on its close analogue, this compound, to present a comprehensive overview of the governing principles, computational methodologies used for its study, and the quantitative energetic insights obtained.
Introduction: The β-Silicon Effect
The β-silicon effect refers to the stabilization of a developing positive charge, such as in a carbocation or a transition state, by a silicon atom located at the β-position. This stabilization arises from a hyperconjugative interaction between the high-energy, filled sigma orbital of the carbon-silicon (C-Si) bond and the vacant p-orbital of the carbocationic center.[1] This orbital overlap delocalizes the positive charge, lowering the energy of the intermediate and the transition state leading to it.
In the context of this compound, electrophilic attack on the terminal carbon of the allyl group generates a carbocation at the β-position relative to the silicon atom. The C-Si bond, being polarized towards carbon and possessing a lower bond energy compared to a C-C bond, is an excellent σ-donor. The optimal geometry for this hyperconjugation involves an anti-periplanar arrangement of the C-Si bond and the p-orbital of the carbocation, allowing for maximum orbital overlap. This effect is responsible for the high regioselectivity observed in reactions of allylsilanes, where electrophiles exclusively attack the γ-carbon.[2]
Theoretical Basis and Mechanism
The stabilizing effect of the β-silyl group is primarily electronic. The interaction can be visualized as an overlap between the σ(C-Si) bonding orbital and the empty p-orbital of the β-carbocation. This delocalization is significant and can lead to rate enhancements of up to 10¹² in solvolysis reactions.[3][4]
Theoretical studies using Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory have been instrumental in quantifying this effect.[5] Calculations show a significant lowering of the energy of the β-silyl carbocation compared to its non-silylated counterpart. The structure of the resulting stabilized carbocation is generally considered to be "open," with a partial double bond character between the α and β carbons, rather than a bridged "silacyclopropyl" structure.[2]
Note: The DOT script above is a conceptual representation and requires pre-rendered images (p_orbital.png, sigma_orbital.png) for full visualization, which is a limitation of the environment. A simplified, text-based version is provided below.
Caption: Hyperconjugative stabilization via overlap of the C-Si σ-orbital and the empty p-orbital.
Computational Methodologies
Theoretical studies of the β-silicon effect predominantly employ quantum chemical calculations. Density Functional Theory (DFT) is the most common method due to its favorable balance of accuracy and computational cost.
Representative Computational Protocol
A typical protocol for calculating the carbocation stabilization energy (CSE) of a β-silyl carbocation is outlined below. This protocol is based on methodologies frequently cited in the literature for similar systems.[4][5][6]
-
Software: Gaussian 09 or a similar quantum chemistry software package is used.[4]
-
Methodology: The B3LYP hybrid functional is chosen for calculations.[1] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-31G(d) basis set is commonly employed for geometry optimizations and frequency calculations.[6][7] This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing molecular geometries and energies.
-
Geometry Optimization: The molecular structures of the parent alkene (e.g., propene), the silylated alkene (e.g., this compound), the non-silylated carbocation (e.g., propyl cation), and the β-silyl carbocation are fully optimized without symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., have zero imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Stabilization Energy Calculation: The β-silyl carbocation stabilization energy (CSE) is calculated using an isodesmic reaction, which helps to cancel out systematic errors in the calculations. A common isodesmic reaction is:
R₃Si-CH₂-CH⁺-CH₃ + CH₃-CH₂-CH₃ → R₃Si-CH₂-CH=CH₂ + CH₃-CH₂-CH₂⁺
The CSE is then calculated as: CSE = [E(allylsilane) + E(propyl cation)] - [E(β-silyl carbocation) + E(propane)]
Caption: A typical DFT workflow for determining the carbocation stabilization energy (CSE).
Quantitative Analysis
While specific data for this compound is scarce, studies on analogous trimethylsilyl systems provide valuable quantitative insights. These findings are summarized below and are expected to be comparable for the triethyl derivative, with minor deviations due to steric and inductive effects of the ethyl groups.
| Parameter | System Studied | Computational Method | Calculated Value | Expected Trend for Triethylsilane | Reference |
| Carbocation Stabilization Energy (CSE) | 1-(trimethylsilylmethyl)cyclopropyl | B3LYP/6-31G | 16.6 kcal/mol | Similar; potentially slightly higher due to the greater electron-donating nature of ethyl groups. | [3][4] |
| Carbocation Stabilization Energy (CSE) | 2-trimethylsilylbenzocyclobutenyl | B3LYP/6-31G | 3.7 kcal/mol | Similar; stabilization is highly dependent on geometric constraints. | [3][4] |
| Hyperconjugation Energy | β-(SiH₃)₂ substituted ethyl cation | B3LYP/6-311G(d) | ~30 kcal/mol (relative to dimethyl) | Significant stabilization is expected, consistent with strong hyperconjugation. | [5] |
Table 1: Summary of Calculated Stabilization Energies for β-Silyl Systems.
Reaction Pathways: Electrophilic Substitution
The β-silicon effect governs the mechanism of electrophilic substitution on this compound. The reaction proceeds via a stepwise mechanism involving the formation of an open-chain carbocation intermediate.
-
Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich C=C double bond at the terminal (γ) carbon.
-
Carbocation Formation: This attack forms a C-E bond and generates a carbocation on the adjacent (β) carbon. This intermediate is stabilized by the β-silicon effect.
-
Desilylation: A nucleophile (Nu⁻) attacks the silicon atom, leading to the elimination of the triethylsilyl group (Et₃Si-Nu) and the formation of a new C=C double bond between the α and β carbons.
This pathway ensures that the product is an allylic-substituted compound with the double bond shifted.
Caption: Generalized pathway for the electrophilic substitution of this compound.
Conclusion
Theoretical studies, primarily using DFT methods, have provided a robust framework for understanding the β-silicon effect. In this compound, this effect is the dominant factor controlling reactivity and regioselectivity in electrophilic substitution reactions. It stabilizes the key carbocation intermediate by a significant margin—estimated to be around 16-17 kcal/mol—through hyperconjugation between the C-Si σ-bond and the vacant p-orbital. This strong electronic stabilization directs electrophiles to the γ-position and facilitates the subsequent loss of the silyl group to yield the allylated product. The computational protocols and quantitative data, largely derived from studies on trimethylsilyl analogues, offer a powerful predictive tool for scientists in organic synthesis and drug development, enabling the rational design of reactions that leverage the unique properties of organosilanes.
References
- 1. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Allyltriethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for allyltriethylsilane, a valuable reagent in organic synthesis. Due to the limited availability of directly published spectra for this compound, this document leverages data from its close structural analog, allyltrimethylsilane, to provide a robust predictive analysis. The subtle electronic differences between the triethylsilyl and trimethylsilyl moieties are discussed to account for expected variations in spectroscopic behavior.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is primarily based on the known values for allyltrimethylsilane, with predicted shifts for the triethylsilyl group.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Notes |
| Si-CH₂-CH= | d | ~1.5 - 1.7 | |
| =CH₂ | m | ~4.8 - 5.0 | |
| -CH= | m | ~5.7 - 5.9 | |
| Si-CH₂-CH₃ | q | ~0.5 - 0.7 | The quartet arises from coupling to the adjacent methyl protons. |
| Si-CH₂-CH₃ | t | ~0.9 - 1.1 | The triplet arises from coupling to the adjacent methylene protons. |
Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Si-CH₂-CH= | ~20 - 25 | |
| =CH₂ | ~112 - 115 | |
| -CH= | ~135 - 140 | |
| Si-CH₂-CH₃ | ~5 - 10 | |
| Si-CH₂-CH₃ | ~7 - 12 |
Predicted values are based on typical shifts for similar structures and known data for allyltrimethylsilane.[1]
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| =C-H stretch | ~3080 - 3010 | Medium | Characteristic of alkenyl C-H bonds.[2] |
| C-H stretch (alkyl) | ~2960 - 2850 | Strong | From the ethyl and allyl CH₂ groups. |
| C=C stretch | ~1640 - 1630 | Medium | Characteristic of a non-conjugated alkene. |
| Si-C stretch | ~860 - 830 | Strong | |
| =C-H bend | ~990 and ~910 | Strong | Out-of-plane bending vibrations for the vinyl group. |
Predicted values are based on characteristic infrared absorption frequencies for organosilicon compounds and alkenes.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure for the synthesis of allylsilanes.[6][7]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide or allyl chloride
-
Triethylchlorosilane
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.
-
Add a solution of allyl bromide (or chloride) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the initiation, add the remaining allyl halide solution at a rate that maintains a steady reflux.
-
Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Triethylchlorosilane: Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound.[8][9][10][11][12]
Sample Preparation:
-
Place approximately 5-20 mg of the purified this compound into a clean, dry NMR tube. For ¹³C NMR, a higher concentration (up to 50-100 mg) may be beneficial.[11]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[11]
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for a neat liquid sample.[13][14][15]
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the purified this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
Data Acquisition:
-
Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Clean the salt plates thoroughly with an appropriate solvent (e.g., dry acetone) after use.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthesis workflow for this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. Allyltrimethylsilane(762-72-1) 13C NMR [m.chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. gelest.com [gelest.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 15. websites.umich.edu [websites.umich.edu]
Allyltriethylsilane: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, chemical properties, and synthetic applications of Allyltriethylsilane, a versatile reagent in modern organic chemistry.
This compound (C9H20Si), a valuable organosilicon compound, has emerged as a key reagent for the introduction of allyl groups in the synthesis of complex organic molecules. Its utility is particularly pronounced in the construction of chiral centers and the formation of carbon-carbon bonds, which are critical steps in the development of new pharmaceutical agents and the total synthesis of natural products. This guide provides a comprehensive overview of its commercial availability, key chemical data, and detailed experimental protocols for its application, with a focus on its relevance to researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Key suppliers include:
-
Tokyo Chemical Industry (TCI): A prominent supplier of a wide range of organic reagents, TCI offers this compound with a typical purity of greater than 97.0% as determined by gas chromatography (GC).
-
Halochem: This supplier also lists this compound in their product catalog.[1]
-
Santa Cruz Biotechnology: Known for its extensive portfolio of biochemicals and research reagents, Santa Cruz Biotechnology provides this compound for research applications.
It is recommended to request a certificate of analysis from the chosen supplier to obtain lot-specific data on purity and other physical properties.
Quantitative Data and Physical Properties
For ease of comparison, the following table summarizes the key quantitative data and physical properties of this compound.
| Property | Value | Supplier/Source |
| Purity | >97.0% (GC) | TCI |
| CAS Number | 17898-21-4 | TCI |
| Molecular Formula | C9H20Si | Santa Cruz Biotechnology |
| Molecular Weight | 156.34 g/mol | Santa Cruz Biotechnology |
| Appearance | Colorless liquid | TCI |
Core Synthetic Application: The Hosomi-Sakurai Reaction
The premier application of this compound in organic synthesis is the Hosomi-Sakurai reaction. This powerful carbon-carbon bond-forming reaction involves the Lewis acid-mediated addition of an allylsilane to an electrophile, typically an aldehyde or ketone, to produce a homoallylic alcohol. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom, leading to a highly regioselective attack at the γ-carbon of the allyl group.
The general mechanism of the Hosomi-Sakurai reaction is as follows:
-
Activation of the Electrophile: A Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing its electrophilicity.
-
Nucleophilic Attack: The π-bond of the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates a carbocation at the β-position to the silicon atom.
-
Stabilization and Elimination: The β-silicon effect stabilizes the positive charge. Subsequent elimination of the silyl group, typically facilitated by the workup conditions, results in the formation of a double bond and yields the homoallylic alcohol.
This reaction is highly valued for its ability to create complex stereocenters with a high degree of control, making it a cornerstone in the total synthesis of natural products with potential pharmaceutical applications.[2][3]
Detailed Experimental Protocols
While many published procedures for the Hosomi-Sakurai reaction utilize allyltrimethylsilane, the protocol is readily adaptable for this compound. The choice of Lewis acid and reaction conditions can be tailored to the specific substrate and desired outcome.
General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl4), Boron trifluoride etherate (BF3·OEt2), Tin(IV) chloride (SnCl4)) (1.0 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution for quenching
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Standard laboratory glassware and stirring apparatus, under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde and dissolve it in anhydrous dichloromethane.
-
Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add the Lewis acid to the stirred solution.
-
After stirring for a short period (e.g., 5-15 minutes), add the this compound dropwise.
-
Allow the reaction to stir at the same temperature for the required time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Microwave-Assisted Allylation of Acetals
A more recent development involves the use of microwave irradiation to promote the allylation of acetals, offering a potentially faster and more efficient alternative to traditional heating.[4]
Materials:
-
Acetal (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) bromide (CuBr) (catalytic amount, e.g., 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) as solvent
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the acetal, this compound, and copper(I) bromide in anhydrous 1,2-dichloroethane.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the designated time (e.g., 60 minutes).[4]
-
After cooling, work up the reaction mixture as described in the general procedure above (quenching, extraction, drying, and purification).
Applications in Drug Discovery and Development
The synthesis of complex molecules is a cornerstone of modern drug discovery.[][6][7] The ability of this compound to facilitate the stereoselective formation of carbon-carbon bonds makes it a valuable tool in the medicinal chemist's arsenal. The homoallylic alcohol products of the Hosomi-Sakurai reaction are versatile intermediates that can be further elaborated into a wide array of molecular architectures found in biologically active natural products and synthetic pharmaceuticals.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Hosomi-Sakurai Reaction Mechanism
Caption: Mechanism of the Hosomi-Sakurai Reaction.
Experimental Workflow for Aldehyde Allylation
Caption: A typical experimental workflow for the allylation of an aldehyde.
References
- 1. halochem.com [halochem.com]
- 2. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 4. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 6. jelsciences.com [jelsciences.com]
- 7. Total Synthesis as Training for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Silicon Revolution: A Technical Guide to Organosilicon Compounds in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of silicon into organic molecules has catalyzed a paradigm shift in synthetic chemistry, offering novel solutions to long-standing challenges in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles and practical applications of organosilicon compounds in organic synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction mechanisms and workflows.
Fundamental Principles of Organosilicon Chemistry
The utility of organosilicon compounds in organic synthesis stems from the unique physicochemical properties of the silicon atom compared to carbon. The longer and weaker carbon-silicon bond (C-Si) and the strong, stable silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds are central to the reactivity and application of these reagents. Silicon's lower electronegativity compared to carbon (1.90 vs 2.55 on the Pauling scale) renders adjacent carbon atoms nucleophilic in α-silyl carbanions and stabilizes β-carbocations. Furthermore, the accessibility of d-orbitals allows silicon to form hypervalent species, a key feature in many of its hallmark reactions.
Key Transformations in Organosilicon Chemistry
Organosilicon reagents are instrumental in a variety of powerful synthetic transformations, including cross-coupling reactions, olefications, oxidations, and rearrangements. This section details the mechanisms and applications of these pivotal reactions.
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide or triflate.[1] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicate species that facilitates transmetalation to the palladium center.[2] This reaction has gained prominence as a milder and less toxic alternative to other cross-coupling reactions that utilize organostannanes or organoborons.[3]
Generalized Reaction Scheme:
Experimental Protocol: Hiyama Cross-Coupling of an Aryl Halide with an Aryltrialkoxysilane
A practical protocol for the Hiyama cross-coupling reaction has been developed using palladium on carbon (Pd/C) as a heterogeneous catalyst.[4] To a mixture of the aryl halide (1.0 mmol), the aryltrialkoxysilane (1.5 mmol), tris(4-fluorophenyl)phosphine (0.01 mmol, 1 mol%), and 10% Pd/C (0.005 mmol, 0.5 mol%) in toluene (2 mL) is added a small amount of water (e.g., 4.8% v/v).[4] The reaction mixture is heated to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).[4] After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the biaryl product.[4]
| Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5), XPhos (5) | TBAF (2.5 equiv) | t-BuOH | 60 | 12 | 78 | [5] |
| 4-Iodoanisole | Phenyltrimethoxysilane | Pd/ZnO NPs | K₂CO₃ | Ethylene glycol | RT | - | High | [6] |
| 3-Bromopyridine | Phenyltriethoxysilane | 10% Pd/C (5) | TBAF·3H₂O | Toluene (aq.) | 120 | - | 90 | [7] |
| 1-Bromo-4-(trifluoromethyl)benzene | (4-Methoxyphenyl)trifluorosilane | Pd(OAc)₂ (2.5), XPhos (5) | TBAF (2.5 equiv) | t-BuOH | 60 | 12 | 85 | [5] |
| 1-Iodonaphthalene | Vinyl tris(trimethylsilyl)silane | Pd(PPh₃)₄ | H₂O₂/NaOH/TBAF | THF | - | - | 82 | [8] |
Hiyama Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond.[9] This atom-economical reaction is a fundamental method for the synthesis of organosilanes and is typically catalyzed by transition metals, with platinum catalysts like Karstedt's catalyst being widely used.[10][11] The regioselectivity of the addition is a key aspect, with anti-Markovnikov addition being the common outcome for terminal alkenes.
Generalized Reaction Scheme:
Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane
A nickel-catalyzed hydrosilylation of 1-octene with triethoxysilane has been reported to proceed with high efficiency.[12] In a representative procedure, a mixture of 1-octene (10.0 g, 89.1 mmol), triethoxysilane (14.6 g, 89.1 mmol), Ni(acac)₂ (0.023 g, 0.089 mmol, 0.1 mol%), and an α-diimine ligand (e.g., (ArN=C(Me))₂, Ar = 2,6-iPr₂–C₆H₃) (1 mol%) is stirred at room temperature.[3][10] The reaction is typically complete within a few hours, and the product, octyltriethoxysilane, can be isolated by distillation in high yield (>95%).[3]
| Alkene/Alkyne | Silane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | Reference |
| 1-Octene | Triethoxysilane | Ni(acac)₂ (0.1) / α-diimine (1) | Neat | 23 | <1 | n-Octyltriethoxysilane (>98) | [3] |
| 1-Hexene | Methyldichlorosilane | Fe₃O₄@SiO₂-BA@Pt (5 x 10⁻⁶) | Neat | RT | 12 | n-Hexylmethyldichlorosilane (High) | [13] |
| Styrene | Triethoxysilane | Pt/C | Toluene | 80 | 2 | 2-Phenylethyltriethoxysilane (95) | [13] |
| Phenylacetylene | Triethylsilane | Karstedt's catalyst | Neat | RT | 1 | (E)-1-Phenyl-2-(triethylsilyl)ethene (90) | [11] |
| Norbornene | Trichlorosilane | Pd-(S)-MeO-mop | Neat | RT | 24 | exo-2-(Trichlorosilyl)norbornane (93) | [9] |
Chalk-Harrod Mechanism for Hydrosilylation
Caption: The Chalk-Harrod mechanism for transition-metal-catalyzed hydrosilylation.
Peterson Olefination
The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[14] A key feature of this reaction is the stereochemical control it offers; the intermediate β-hydroxysilane can be isolated and subjected to either acid- or base-induced elimination to furnish the (E)- or (Z)-alkene, respectively.[15][16]
Generalized Reaction Scheme:
Experimental Protocol: Base-Induced syn-Elimination in Peterson Olefination
To a solution of the isolated β-hydroxysilane (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at 0 °C is added potassium hydride (KH) or potassium tert-butoxide (t-BuOK) (1.2 mmol).[17] The reaction mixture is allowed to warm to room temperature and stirred until the elimination is complete (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the alkene. This procedure typically results in the syn-elimination product.[17]
| Carbonyl Compound | α-Silyl Carbanion | Elimination Condition | Alkene Product (E/Z ratio) | Yield (%) | Reference |
| Benzaldehyde | (CH₃)₃SiCH₂Li | H₂SO₄, THF | Styrene | >95 | [18] |
| Cyclohexanone | (CH₃)₃SiCH₂Li | KH, THF | Methylenecyclohexane | >95 | [17] |
| Acetophenone | (CH₃)₃SiCH(Ph)Li | H₂SO₄, THF | 1,1-Diphenylethene | 88 | [18] |
| Propanal | (CH₃)₃SiCH(CH₃)Li | KH, THF | (Z)-2-Butene (major) | - | [15] |
| Propanal | (CH₃)₃SiCH(CH₃)Li | H₂SO₄, THF | (E)-2-Butene (major) | - | [15] |
Stereochemical Pathways of the Peterson Olefination
Caption: Divergent stereochemical outcomes of the Peterson olefination.
Fleming-Tamao Oxidation
The Fleming-Tamao oxidation is a robust method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[19] The reaction proceeds with retention of configuration at the carbon center.[20] The Fleming and Tamao variations of the reaction differ in the nature of the organosilane and the specific reaction conditions. The Fleming protocol typically employs a phenyldimethylsilyl group, while the Tamao protocol utilizes more reactive silyl groups bearing electronegative substituents.[20][21]
Generalized Reaction Scheme (Fleming Protocol):
Experimental Protocol: Fleming-Tamao Oxidation of a Phenyldimethylsilyl Group
A detailed one-pot procedure involves the treatment of the phenyldimethylsilyl-containing substrate (0.17 mmol) with a solution of peracetic acid (30% in acetic acid, 3.4 mL) and mercury(II) acetate (0.34 mmol, 2.0 equiv).[22] The reaction is stirred at room temperature for approximately 45 minutes. The mixture is then diluted with ethyl acetate and poured into an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.[22] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude alcohol is purified by flash chromatography.[22]
| Organosilane | Oxidizing Agent | Additive(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| n-Hexyl-Si(Me)₂Ph | AcOOH | Hg(OAc)₂ | AcOH | 23 | 45 min | 55 | [22] |
| sec-Butyl-SiF₃ | m-CPBA | - | DMF | RT | - | 95 (GC) | [21] |
| Cyclohexyl-Si(OEt)₃ | H₂O₂ | KF, KHCO₃ | THF/MeOH | RT | 2 h | 89 | [20] |
| 1-Adamantyl-Si(Me)₂Ph | Br₂ then AcOOH | - | CCl₄ then AcOH | 0 to RT | - | 75 | [19] |
| (E)-1-Octenyl-Si(Me)₂Ph | AcOOH | Hg(OAc)₂ | AcOH | 23 | - | 68 | [22] |
Fleming-Tamao Oxidation Mechanism
Caption: Mechanism of the Fleming-Tamao oxidation.
Brook Rearrangement
The Brook rearrangement is the intramolecular migration of a silyl group from a carbon to an oxygen atom.[23] This reaction is typically base-catalyzed and is driven by the formation of the thermodynamically more stable silicon-oxygen bond.[24] The rearrangement generates a carbanion that can be trapped by various electrophiles, making it a powerful tool for the construction of complex molecules.[25]
Generalized Reaction Scheme:
Experimental Protocol: Base-Catalyzed Brook Rearrangement
A general procedure for a base-catalyzed Brook rearrangement involves the treatment of an α-silyl alcohol (1.0 mmol) with a catalytic amount of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF at room temperature.[24] If the intermediate carbanion is to be trapped, a stoichiometric amount of a stronger base (e.g., n-butyllithium) is used at low temperature (e.g., -78 °C), followed by the addition of an electrophile (e.g., an alkyl halide or a carbonyl compound). The reaction is then quenched with a proton source, and the product is isolated after an appropriate workup and purification.[26]
| α-Silyl Alcohol | Base | Electrophile (E⁺) | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| (Trimethylsilyl)methanol | NaH (cat.) | H₂O (workup) | Methoxymethyl trimethylsilyl ether | High | [23] | ||
| 1-(Trimethylsilyl)ethanol | n-BuLi | CH₃I | 1-(Methoxy)ethyl trimethylsilyl ether | - | [24] | ||
| (Triphenylsilyl)diphenylmethanol | NaH (cat.) | H₂O (workup) | Benzhydryl triphenylsilyl ether | >90 | [23] | ||
| 1-(Dimethylphenylsilyl)cyclohexanol | KH | Benzyl bromide | 1-(Benzyloxy)cyclohexyl dimethylphenylsilane | 75 | [26] | ||
| Oxidative Variant Substrate | KOPiv/CsOAc | Alkyl Bromide | DCE | RT | Alkylated Product | 78 | [27] |
Brook Rearrangement and Electrophilic Trap
Caption: The Brook rearrangement followed by electrophilic trapping of the resulting carbanion.
Silyl Ethers as Protecting Groups
Silyl ethers are one of the most widely used protecting groups for alcohols in organic synthesis due to their ease of formation, stability under a wide range of reaction conditions, and facile cleavage. The steric and electronic properties of the substituents on the silicon atom can be tuned to modulate the stability of the silyl ether, allowing for selective protection and deprotection strategies in complex syntheses. Common silylating agents include trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl), and triisopropylsilyl chloride (TIPSCl).[2][28]
Experimental Protocol: Protection of a Primary Alcohol with TIPSCl
To a solution of the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous dimethylformamide (DMF) (5 mL) at room temperature is added triisopropylsilyl chloride (TIPSCl) (1.2 mmol). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the TIPS-protected alcohol.
Experimental Protocol: Selective Deprotection of a Silyl Ether with Fluoride
A common method for the cleavage of silyl ethers is the use of a fluoride source.[29] To a solution of the silyl-protected alcohol (1.0 mmol) in THF (5 mL) at room temperature is added a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mL, 1.1 mmol). The reaction is stirred until the deprotection is complete (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude alcohol is then purified by flash column chromatography.[29]
| Silyl Ether | Deprotection Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Primary TBDMS | NH₄Cl | MeCN/H₂O | 80 | 1-1.5 h | ~90 | |
| Phenolic TBDMS | KF / Tetraethylene glycol | - | RT | - | High | [30] |
| Primary TES | Catecholborane / Wilkinson's cat. | THF | RT | - | - | [29] |
| Secondary TIPS | HF | MeCN | RT | 2 h | 91 | [28] |
| Primary TBDMS | Acetonyltriphenylphosphonium bromide (5 mol%) | CH₂Cl₂ | RT | - | High | [31] |
Orthogonal Deprotection Strategy
Caption: An example of an orthogonal deprotection strategy for silyl ethers.
Conclusion and Future Outlook
Organosilicon compounds have firmly established themselves as indispensable tools in the arsenal of the modern synthetic chemist. The transformations discussed in this guide represent only a fraction of the vast and ever-expanding applications of silicon-based reagents. From enabling intricate cross-coupling reactions to providing robust and versatile protecting groups, the influence of organosilicon chemistry is evident across the spectrum of organic synthesis, from academic research to industrial-scale production.
The future of this field is bright, with ongoing research focused on the development of novel silicon-based reagents, more efficient and sustainable catalytic systems, and the application of these methodologies to address pressing challenges in drug discovery, materials science, and beyond. The continued exploration of the unique reactivity of organosilicon compounds promises to unlock even more innovative and powerful synthetic strategies in the years to come.
References
- 1. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of nano-catalysts for Hiyama cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08112C [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Karstedt catalysts | Johnson Matthey [matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Peterson olefination - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Peterson Olefination | NROChemistry [nrochemistry.com]
- 18. Peterson Olefination [organic-chemistry.org]
- 19. Fleming-Tamao Oxidation [organic-chemistry.org]
- 20. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 21. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 23. Brook rearrangement - Wikipedia [en.wikipedia.org]
- 24. Brook Rearrangement [organic-chemistry.org]
- 25. Brook Rearrangement [drugfuture.com]
- 26. researchgate.net [researchgate.net]
- 27. Oxidative [1,2]-Brook Rearrangements Exploiting Single-Electron Transfer: Photoredox-Catalyzed Alkylations and Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. synarchive.com [synarchive.com]
- 29. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 30. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Allyltriethylsilane in Hosomi-Sakurai Reaction Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Hosomi-Sakurai reaction, with a specific focus on the application of allyltriethylsilane. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] This document offers detailed protocols, quantitative data, and mechanistic insights to facilitate the successful application of this methodology in a research and development setting.
Introduction to the Hosomi-Sakurai Reaction
The Hosomi-Sakurai reaction is the Lewis acid-mediated allylation of an electrophile, typically a carbonyl compound, with an allylsilane.[1][2][3] The reaction proceeds through the activation of the electrophile by the Lewis acid, making it more susceptible to nucleophilic attack by the γ-carbon of the allylsilane. A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon atom, known as the β-silicon effect, which facilitates the subsequent elimination of the silyl group to form a new double bond.[2][3]
Quantitative Data Presentation
The following tables summarize quantitative data for the Hosomi-Sakurai reaction, providing a comparative overview of different electrophiles, Lewis acids, and reaction conditions. Due to the prevalence of allyltrimethylsilane in the literature, data for this reagent is also included for a broader understanding of the reaction's scope.
Table 1: Hosomi-Sakurai Reaction with this compound
| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| β,γ-Unsaturated α-ketoester | (Ph₃C)[B(C₆F₅)₄] (1 mol%) | CH₂Cl₂ | 25 | 0.17 | 95 | Formation of a silyl enol ether. |
| Aldehyde | CrCl₂(MeCN)₂ / Photocatalyst | N/A | N/A | 12 | 68 | Asymmetric reaction, 92:8 er. |
Note: Data for this compound is limited in the reviewed literature. The table reflects the available specific examples.
Table 2: Hosomi-Sakurai Reaction with Allyltrimethylsilane (for comparative purposes)
| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) |
| Aldehyde (generic) | TiCl₄ | CH₂Cl₂ | -78 | 30 min | 89 |
| Cyclopentanone/Benzyl Carbamate | BF₃·OEt₂ | CH₂Cl₂ | 0 to RT | 21 h | 71 |
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | N/A | N/A | 58 |
| Various Aldehydes | TiCl₄ | CH₂Cl₂ | N/A | 0.5 - 10 min | 70-96 |
| β,γ-Unsaturated α-ketoester | TiCl₄ (10 mol%) | CH₂Cl₂ | 25 | N/A | 0 |
| β,γ-Unsaturated α-ketoester | SnCl₄ | CH₂Cl₂ | 25 | N/A | Mixture |
| β,γ-Unsaturated α-ketoester | (Ph₃C)[B(C₆F₅)₄] (1 mol%) | CH₂Cl₂ | 25 | 10 min | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Mediated Allylation of an Aldehyde with this compound
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.0 equiv) to the stirred solution. Continue stirring at -78 °C for 5-10 minutes.
-
Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: Three-Component Hosomi-Sakurai Reaction for the Synthesis of a Homoallylic Amine
This protocol is adapted from a procedure using allyltrimethylsilane and can be applied with this compound.[5]
Materials:
-
Ketone (e.g., Cyclopentanone, 1.0 equiv)
-
Carbamate (e.g., Benzyl carbamate, 1.2 equiv)
-
This compound (1.4 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv), carbamate (1.2 equiv), and this compound (1.4 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 equiv) to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for the appropriate time (e.g., 21 hours), monitoring by TLC.
-
After the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected homoallylic amine.[5]
Mandatory Visualizations
Caption: Mechanism of the Hosomi-Sakurai Reaction.
Caption: General experimental workflow for the Hosomi-Sakurai reaction.
References
- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 5. TCI Practical Example: Hosomi-Sakurai Allylation via an Imine Intermediate | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Lewis Acid-Catalyzed Allylation with Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the Lewis acid-catalyzed allylation of various electrophiles with allyltriethylsilane, a key carbon-carbon bond-forming reaction in organic synthesis, often referred to as the Hosomi-Sakurai reaction. This powerful transformation is instrumental in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Introduction
The Hosomi-Sakurai reaction involves the reaction of an electrophile, such as a carbonyl compound, imine, or acetal, with an allylsilane in the presence of a strong Lewis acid.[1][2] The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the allylsilane.[1] A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon atom, known as the β-silicon effect, which drives the reaction forward and ensures high regioselectivity.[2] this compound is a commonly used reagent in this reaction, offering a balance of reactivity and stability.
Reaction Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed allylation of a carbonyl compound is depicted below. The process begins with the activation of the carbonyl group by the Lewis acid, followed by the nucleophilic addition of the allylsilane. The subsequent elimination of the silyl group is facilitated by the β-silicon effect, leading to the formation of the homoallylic alcohol.
Caption: General mechanism of the Hosomi-Sakurai reaction.
Applications in Organic Synthesis
The Lewis acid-catalyzed allylation with this compound is a versatile method applicable to a wide range of electrophiles.
Allylation of Aldehydes and Ketones
The reaction of aldehydes and ketones with this compound in the presence of a Lewis acid affords homoallylic alcohols, which are valuable synthetic intermediates. A variety of Lewis acids, including titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂), can be employed to promote this transformation.[3]
Table 1: Lewis Acid-Catalyzed Allylation of Aldehydes and Ketones with Allylsilanes
| Entry | Substrate | Allylsilane | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyltrimethylsilane | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 0.5 h | 89 | [4] |
| 2 | Cyclohexanone | Allyltrimethylsilane | TiCl₄ (1.0) | CH₂Cl₂ | -78 to RT | 2 h | 95 | [3] |
| 3 | Acetophenone | Allyltributylstannane | Zn(OTf)₂ (0.1) / Pyridine (0.1) | CH₂Cl₂ | RT | 24 h | 94 | [5] |
| 4 | Nonanal | Allyltrimethylsilane | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 h | 91 | [3] |
Note: Data for this compound is limited in the literature; however, its reactivity is analogous to allyltrimethylsilane, and similar results are expected.
Allylation of Imines
The aza-Hosomi-Sakurai reaction provides a direct route to homoallylic amines, which are important structural motifs in many biologically active compounds. The reaction of imines with this compound is typically catalyzed by strong Lewis acids. Alternatively, fluoride sources like tetrabutylammonium fluoride (TBAF) can also promote this transformation.
Table 2: Lewis Acid-Catalyzed Allylation of Imines with Allyltrimethylsilane
| Entry | Imine | Lewis Acid (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | TBAF (10) | THF | Reflux | 3 h | 95 | |
| 2 | N-(4-Methoxybenzylidene)aniline | TBAF (10) | THF | Reflux | 2 h | 98 | |
| 3 | N-Benzylidenemethylamine | TBAF (10) | THF | Reflux | 12 h | 65 |
Allylation of Acetals and Ketals
Acetals and ketals can also serve as electrophiles in the Hosomi-Sakurai reaction, yielding homoallylic ethers. This transformation is particularly useful as acetals can be more stable than their corresponding carbonyl compounds under certain conditions. A mixed Lewis acid system of AlBr₃/CuBr has been shown to be effective for this purpose.[4][6]
Table 3: Lewis Acid-Catalyzed Allylation of Acetals with Allyltrimethylsilane
| Entry | Acetal | Lewis Acid System (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde dimethyl acetal | AlBr₃/AlMe₃ (10) | CH₂Cl₂ | -78 to RT | 48 | 92 | [6] |
| 2 | Benzaldehyde dimethyl acetal | AlBr₃/AlMe₃ (10) / CuBr (10) | CH₂Cl₂ | RT | 3 | 95 | [6] |
| 3 | Cyclohexanone dimethyl ketal | AlBr₃/AlMe₃ (10) / CuBr (10) | CH₂Cl₂ | RT | 24 | 85 | [6] |
| 4 | Benzaldehyde dimethyl acetal | CuBr (promoter) | 1,2-dichloroethane | 100 (microwave) | 1 | 95 | [1] |
Experimental Protocols
The following protocols are representative examples for the Lewis acid-catalyzed allylation with this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
General Experimental Workflow
Caption: General workflow for a Hosomi-Sakurai reaction.
Protocol for the TiCl₄-Catalyzed Allylation of an Aldehyde
This protocol is adapted from a procedure using allyltrimethylsilane and is expected to be applicable to this compound.[4]
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) at -78 °C under an inert atmosphere, slowly add titanium tetrachloride (1.0 equiv).
-
Stir the resulting mixture at -78 °C for 5-10 minutes.
-
Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 30 minutes to 1 hour, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol for the BF₃·OEt₂-Catalyzed Allylation of a Ketone
This protocol is a general procedure and may require optimization for specific substrates.
-
To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M) at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (1.5 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM, combine the organic layers, and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target homoallylic alcohol.
Protocol for the Allylation of an Acetal using a Mixed AlBr₃/CuBr Lewis Acid System
This protocol is based on the allylation of acetals with allyltrimethylsilane.[6]
-
In a flame-dried flask under an inert atmosphere, dissolve the acetal (1.0 equiv) and this compound (1.0-1.2 equiv) in anhydrous dichloromethane (DCM, ~0.3 M).
-
In a separate flask, prepare the catalyst mixture by adding copper(I) bromide (0.1 equiv) and a solution of trimethylaluminum (AlMe₃, 2 M in toluene, 0.01 equiv) to a solution of aluminum bromide (AlBr₃, 1 M in CH₂Br₂, 0.1 equiv) in DCM at room temperature.
-
Add the catalyst mixture to the solution of the acetal and this compound.
-
Stir the reaction at room temperature for the required time (typically 3-24 hours), monitoring by TLC or GC/MS.
-
Quench the reaction with triethylamine followed by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
Safety and Handling
-
Lewis Acids: Strong Lewis acids such as TiCl₄, SnCl₄, and AlBr₃ are corrosive and moisture-sensitive. They should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. These reagents should be added to the reaction mixture carefully, especially at low temperatures, as the complexation can be exothermic.
-
This compound: this compound is a flammable liquid. Handle with care and avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are crucial for the success of these reactions. Ensure that all solvents are properly dried before use.
By following these guidelines and protocols, researchers can effectively utilize the Lewis acid-catalyzed allylation with this compound for the synthesis of a wide array of valuable organic molecules.
References
Application Notes and Protocols: Stereoselective Addition of Allyltriethylsilane to Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective addition of allyltriethylsilane to aldehydes and ketones is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. This method allows for the formation of homoallylic alcohols, which are key structural motifs in a wide array of natural products and pharmaceutically active compounds. The triethylsilyl group offers a balance of reactivity and stability, making this compound a widely used reagent. The stereochemical outcome of the reaction can be effectively controlled through the use of Lewis acids, chiral catalysts, or substrate-inherent chirality, leading to high diastereoselectivity and enantioselectivity. These application notes provide an overview of the reaction, quantitative data for catalyst and substrate scope, and detailed experimental protocols for key transformations.
Reaction Mechanism and Stereoselectivity
The addition of this compound to carbonyl compounds is typically promoted by a Lewis acid. The Lewis acid activates the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. The allylsilane then attacks the activated carbonyl in a concerted, cyclic transition state.
The stereochemistry of the addition is often governed by the SE' (anti) pathway, where the electrophile (the carbonyl carbon) adds to the face of the double bond opposite to the silyl group.[1][2] The geometry of the transition state, which can be either chair-like or boat-like, is influenced by steric and electronic factors of the aldehyde, the silane, and the Lewis acid.[3] In the case of substituted allylsilanes, the geometry of the double bond (E or Z) can also influence the diastereoselectivity of the product.
For enantioselective transformations, chiral Lewis acids or chiral Lewis bases are employed. These catalysts create a chiral environment around the carbonyl substrate, leading to a facial-selective attack by the allylsilane.
Factors Influencing Stereoselectivity
Several factors can influence the stereochemical outcome of the allylation reaction:
-
Nature of the Lewis Acid: The size and coordinating ability of the Lewis acid can affect the geometry of the transition state and thus the diastereoselectivity.[4] For instance, chelating Lewis acids like TiCl₄ can form rigid transition states, leading to high stereoselectivity.[4]
-
Substrate Structure: The steric bulk of the substituents on the aldehyde or ketone can dictate the preferred face of nucleophilic attack. Chiral aldehydes can exhibit high levels of diastereoselectivity due to Felkin-Anh or chelation-controlled models.
-
Allylsilane Substitution: The substituents on the allylsilane can influence the diastereoselectivity of the reaction.
-
Chiral Catalyst: In asymmetric catalysis, the structure of the chiral ligand is crucial in determining the enantiomeric excess of the product.
Data Presentation
Comparison of Lewis Acids for the Addition of this compound to Benzaldehyde
| Entry | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | 100 | CH₂Cl₂ | -78 | 95 | 98:2 |
| 2 | SnCl₄ | 100 | CH₂Cl₂ | -78 | 92 | >99:1 |
| 3 | BF₃·OEt₂ | 100 | CH₂Cl₂ | -78 | 85 | 13:87 |
| 4 | AlCl₃ | 100 | CH₂Cl₂ | -78 | 88 | 95:5 |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.
Enantioselective Addition of this compound to Acetophenone using a Chiral BINOL-Ti Catalyst
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINOL | 10 | CH₂Cl₂ | -20 | 85 | 92 |
| 2 | (S)-BINOL | 10 | CH₂Cl₂ | -20 | 87 | 91 (S) |
| 3 | (R)-3,3'-Br₂-BINOL | 10 | Toluene | -20 | 90 | 95 |
Note: Data is representative and compiled from various sources for illustrative purposes. Actual results may vary.
Visualizations
Caption: General mechanism of Lewis acid-catalyzed allylation.
Caption: A typical experimental workflow for the reaction.
Caption: Key factors influencing the stereoselectivity.
Experimental Protocols
Protocol 1: Diastereoselective Addition of this compound to Benzaldehyde using TiCl₄
Materials:
-
Benzaldehyde (freshly distilled)
-
This compound
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL) and freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium (IV) chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. The solution may turn yellow or orange.
-
Stir the mixture at -78 °C for 20 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the desired homoallylic alcohol.
-
Determine the yield and diastereomeric ratio (syn:anti) by ¹H NMR spectroscopy.
Protocol 2: Enantioselective Addition of this compound to Acetophenone using a Chiral (R)-BINOL-Ti Catalyst
Materials:
-
Acetophenone (freshly distilled)
-
This compound
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular sieves (activated)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.22 mmol) and activated 4 Å molecular sieves (200 mg) to anhydrous dichloromethane (10 mL).
-
Add titanium (IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Allylation Reaction: In a separate flame-dried flask under argon, dissolve acetophenone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Cool the acetophenone solution to -20 °C.
-
Add the prepared chiral titanium catalyst solution via cannula to the acetophenone solution.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add this compound (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and filter through a pad of Celite® to remove solids.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
The stereoselective addition of this compound to aldehydes and ketones is a cornerstone reaction for the synthesis of complex molecules. The choice of Lewis acid and, for asymmetric variants, the chiral catalyst, are critical for achieving high levels of stereocontrol. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes towards valuable homoallylic alcohol building blocks. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. Stereochemical Studies on the Addition of Allylsilanes to Aldehydes: The S E' Component [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
Application Notes and Protocols for the Use of Allyltriethylsilane in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Allyltriethylsilane is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon bonds. Its application is particularly prominent in the total synthesis of complex natural products, where the precise construction of stereocenters is paramount. This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role in the Hosomi-Sakurai reaction and related transformations.
Application Notes
Introduction to this compound in Natural Product Synthesis
Key Applications in Total Synthesis
-
Diastereoselective Allylation of Chiral Aldehydes: In the synthesis of complex polyketide and macrolide natural products, the diastereoselective addition of this compound to chiral aldehydes is a common strategy for extending the carbon chain and installing new stereocenters. The stereochemical outcome of this reaction can often be predicted and controlled by the choice of Lewis acid and the nature of the protecting groups on the aldehyde substrate. This control is typically rationalized by either chelation or non-chelation models.
-
Conjugate Addition to α,β-Unsaturated Systems: this compound can also undergo conjugate addition to α,β-unsaturated ketones and esters, providing a route to γ,δ-unsaturated carbonyl compounds.[6] This transformation is particularly useful in the synthesis of terpenoids and other natural products featuring quaternary carbon centers at the β-position.
-
Fragment Coupling in Convergent Syntheses: In the total synthesis of large and complex molecules, a convergent approach involving the coupling of two advanced fragments is often employed. The Hosomi-Sakurai reaction using this compound is an effective method for such fragment couplings, where one fragment is an aldehyde or ketone and the other is functionalized with the allylsilane moiety.
Principles of Stereocontrol
The stereoselectivity of the Hosomi-Sakurai reaction is a key feature that makes it so valuable in total synthesis. The diastereoselectivity of the addition to a chiral aldehyde is often governed by the interplay of steric and electronic factors, which can be influenced by the choice of Lewis acid.
-
Chelation Control: With aldehydes bearing a chelating group (e.g., an α- or β-alkoxy group) and a chelating Lewis acid (e.g., TiCl₄, SnCl₄), the reaction can proceed through a rigid, cyclic transition state. This "chelation control" often leads to a high level of diastereoselectivity, favoring the syn diol product.
-
Non-Chelation (Felkin-Anh) Control: In the absence of a chelating group or when using a non-chelating Lewis acid (e.g., BF₃·OEt₂), the reaction is believed to proceed through an open-chain transition state. In this scenario, the stereochemical outcome is often predicted by the Felkin-Anh model, which minimizes steric interactions and typically leads to the anti diol product.
Data Presentation
The following table summarizes representative quantitative data for Hosomi-Sakurai reactions. While specific data for this compound is limited in the literature, the data presented for the closely related allyltrimethylsilane is expected to be highly comparable due to the similar electronic nature of the trialkylsilyl group.
| Entry | Substrate | Allylsilane | Lewis Acid | Temp (°C) | Yield (%) | d.r. (syn:anti) | Reference |
| 1 | Benzaldehyde | Allyltrimethylsilane | TiCl₄ | -78 | 89 | N/A | [5] |
| 2 | Cyclohexanone | Allyltrimethylsilane | TiCl₄ | -78 | 85 | N/A | [1] |
| 3 | 2-Methylpropanal | Allyltrimethylsilane | TiCl₄ | -78 | 91 | N/A | [1] |
| 4 | (S)-2-(benzyloxy)propanal | Allyltrimethylsilane | SnCl₄ | -78 | 88 | 95:5 | [3] |
| 5 | (R)-2-(benzyloxy)propanal | Allyltrimethylsilane | BF₃·OEt₂ | -78 | 85 | 10:90 | [3] |
| 6 | Cyclohexenone | Allyltrimethylsilane | In (10 mol%), TMSCl | 25 | 76 | N/A | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde
This protocol is a general method for the allylation of an aldehyde with this compound mediated by titanium tetrachloride (TiCl₄).
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (e.g., 1.0 mmol) and dissolve it in anhydrous dichloromethane (e.g., 10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL of a 1.0 M solution, 1.1 mmol) dropwise to the stirred solution of the aldehyde. A color change is typically observed. Stir the mixture for 15 minutes at -78 °C.
-
To this mixture, add this compound (e.g., 1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: Diastereoselective Allylation of a Chiral α-Alkoxy Aldehyde (Chelation Control)
This protocol is adapted for achieving high diastereoselectivity in the allylation of a chiral aldehyde bearing a chelating α-alkoxy group, favoring the syn product.
Materials:
-
Chiral α-alkoxy aldehyde (e.g., (S)-2-(benzyloxy)propanal) (1.0 equiv)
-
This compound (1.2 equiv)
-
Tin(IV) chloride (SnCl₄) (1.1 equiv, as a 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the chiral α-alkoxy aldehyde (e.g., 0.5 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C.
-
Add the SnCl₄ solution (0.55 mL of a 1.0 M solution, 0.55 mmol) dropwise. Stir the mixture for 20 minutes to allow for chelate formation.
-
Add this compound (e.g., 0.6 mmol) dropwise to the reaction mixture.
-
Stir at -78 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the homoallylic alcohol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Mandatory Visualizations
Caption: General mechanism of the Hosomi-Sakurai reaction.
Caption: Experimental workflow for a Hosomi-Sakurai allylation.
References
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 6. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
Application Notes and Protocols: Allyltriethylsilane in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of allyltriethylsilane as a potent nucleophile for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. This reagent is particularly valuable for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The protocols outlined below are based on established methodologies and offer guidance for the practical application of this compound in key chemical transformations.
Introduction
This compound is an air and moisture-stable organosilicon reagent that serves as an effective allyl anion equivalent. Its reactivity is harnessed through activation by Lewis acids, which polarize an electrophile, rendering it susceptible to nucleophilic attack by the π-bond of the allylsilane. A key feature of this reaction is the β-silicon effect, which stabilizes the transient carbocationic intermediate, ensuring high regioselectivity. The attack typically occurs at the γ-carbon of the allylsilane, leading to an allylic transposition. This unique reactivity profile makes this compound a versatile tool for the construction of homoallylic alcohols and ethers, and for conjugate additions to α,β-unsaturated systems. Its utility is frequently demonstrated in the total synthesis of complex natural products.[1][2]
I. Lewis Acid-Catalyzed Allylation of Carbonyls and Acetals
The reaction of this compound with carbonyl compounds (aldehydes and ketones) or their protected forms (acetals and ketals) is a reliable method for the synthesis of homoallylic alcohols and ethers, respectively. The choice of Lewis acid is critical and can influence reaction rates and yields.
Application Note:
This reaction is a cornerstone of the Hosomi-Sakurai reaction.[3] Strong Lewis acids like titanium tetrachloride (TiCl₄) are highly effective but may not be suitable for substrates with sensitive functional groups. Milder Lewis acids, such as copper(I) bromide (CuBr) or a combination of aluminum bromide and copper(I) bromide (AlBr₃/CuBr), offer alternatives for more delicate substrates.[4][5] Microwave-assisted reactions using CuBr have been shown to be particularly efficient for the allylation of acetals, offering a safer and faster alternative to traditional methods.[4][6]
Quantitative Data:
| Electrophile | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C | 1-Phenylbut-3-en-1-ol | 90 | |
| Cyclohexanone | Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C | 1-Allylcyclohexan-1-ol | 85 | |
| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | AlBr₃/AlMe₃/CuBr, CH₂Cl₂, rt, 3h | 4-Methoxy-4-phenylbut-1-ene | 92 | [5] |
| Benzaldehyde dimethyl acetal | Allyltrimethylsilane | CuBr, 1,2-dichloroethane, MW, 100 °C, 1h | 4-Methoxy-4-phenylbut-1-ene | 100 | [6] |
| 4-Nitrobenzaldehyde dimethyl acetal | Allyltrimethylsilane | CuBr, 1,2-dichloroethane, MW, 100 °C, 1h | 4-Methoxy-4-(4-nitrophenyl)but-1-ene | 45 | [6] |
| Heptanal dimethyl acetal | Allyltrimethylsilane | CuBr, 1,2-dichloroethane, MW, 100 °C, 1h | 4-Methoxydec-1-ene | 65 | [6] |
Experimental Protocols:
Protocol 1: TiCl₄-Mediated Allylation of an Aldehyde
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add titanium tetrachloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution. Stir for 10 minutes.
-
Nucleophile Addition: Add a solution of this compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the homoallylic alcohol.
Protocol 2: Microwave-Assisted Allylation of an Acetal with CuBr
-
Preparation: In a microwave process vial, combine the acetal (1.5 mmol), copper(I) bromide (2.2 mmol, 1.47 equiv.), and this compound (3.0 mmol, 2.0 equiv.) in anhydrous 1,2-dichloroethane (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 60 minutes with stirring.[4]
-
Work-up: After cooling to room temperature, filter the suspension to remove the copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the homoallyl ether.[6]
Reaction Mechanism and Workflow:
Caption: Lewis acid-catalyzed allylation mechanism.
Caption: General experimental workflow for allylation.
II. Conjugate Addition to α,β-Unsaturated Systems
This compound can also undergo a 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones and aldehydes. This reaction is a powerful tool for the formation of δ,ε-unsaturated carbonyl compounds.
Application Note:
Similar to the 1,2-addition, this reaction requires Lewis acid activation. The choice of Lewis acid can be crucial in promoting the 1,4-addition over the competing 1,2-addition. Catalytic amounts of indium in the presence of trimethylsilyl chloride have been shown to be an effective and mild system for the conjugate addition of allylsilanes to enones.[7]
Quantitative Data:
| Electrophile | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Cyclohex-2-en-1-one | Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C to -50 °C | 3-Allylcyclohexan-1-one | 87 | |
| Cyclopent-2-en-1-one | Allyltrimethylsilane | TiCl₄, CH₂Cl₂, -78 °C to -50 °C | 3-Allylcyclopentan-1-one | 81 | |
| Cyclohex-2-en-1-one | Allyltrimethylsilane | In (10 mol%), TMSCl (5 equiv.), CH₂Cl₂, 25 °C | 3-Allylcyclohexan-1-one | 76 | [7] |
Experimental Protocol:
Protocol 3: Indium-Catalyzed Conjugate Addition to an Enone
-
Preparation: To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) and this compound (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add indium powder (0.1 mmol, 10 mol%).
-
Reagent Addition: Add trimethylsilyl chloride (5.0 mmol, 5.0 equiv.) to the mixture at room temperature.[7]
-
Reaction: Stir the reaction mixture at 25 °C for the time required to complete the reaction (monitor by TLC, typically 2-6 hours).
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Work-up: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the δ,ε-unsaturated ketone.
Reaction Mechanism:
Caption: Mechanism of conjugate addition.
Applications in Drug Development and Natural Product Synthesis
The carbon-carbon bond forming reactions facilitated by this compound are of significant interest to the pharmaceutical industry. The construction of complex carbon skeletons with high stereocontrol is a critical aspect of synthesizing biologically active molecules. The Hosomi-Sakurai reaction and its variants have been employed as key steps in the total synthesis of numerous natural products, many of which are precursors or analogues of therapeutic agents.[1][8] The ability to introduce an allyl group, which can be further functionalized, provides a versatile handle for molecular elaboration in drug discovery programs.
References
- 1. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: Grignard Synthesis of Allyltriethylsilane for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of allyltriethylsilane, a versatile reagent in organic synthesis, particularly for the introduction of the allyl group. The synthesis is based on the Grignard reaction between allylmagnesium bromide and triethylsilyl chloride.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Allyl Bromide | C₃H₅Br | 120.99 | 70-71 | 1.398 |
| Magnesium | Mg | 24.31 | - | 1.74 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 |
| Triethylsilyl Chloride | (C₂H₅)₃SiCl | 150.72 | 144-145 | 0.897 |
| This compound | CH₂=CHCH₂Si(C₂H₅)₃ | 156.34 | 158-160 | 0.785 |
Table 2: Reaction Parameters and Yield
| Parameter | Value |
| Scale | 0.5 mol |
| Reaction Time | Grignard Formation: 4-5 hours; Silylation: 4 hours |
| Reaction Temperature | Grignard Formation: < 35°C; Silylation: Reflux |
| Yield (typical) | 70-80% |
| Purity (after distillation) | >98% |
Experimental Protocols
This protocol is divided into two main stages: the preparation of the Grignard reagent (Allylmagnesium Bromide) and the subsequent reaction with triethylsilyl chloride to form this compound.
Stage 1: Preparation of Allylmagnesium Bromide
This procedure is adapted from a well-established method for preparing Grignard reagents.[1]
Materials:
-
Magnesium turnings: 13.4 g (0.55 mol)
-
Allyl bromide: 60.5 g (43.5 mL, 0.50 mol)
-
Anhydrous diethyl ether: 250 mL
-
Iodine crystal (optional, for initiation)
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine if the magnesium is not highly reactive.
-
Grignard Reagent Formation: Add 50 mL of anhydrous diethyl ether to the flask. Prepare a solution of allyl bromide in 200 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (approx. 10%) of the allyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and cooling with a water bath may be necessary to control the rate.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete reaction. The resulting gray-black solution is the allylmagnesium bromide Grignard reagent.
Stage 2: Synthesis of this compound
This part of the protocol is a representative procedure based on general methods for the synthesis of allylsilanes.[2]
Materials:
-
Allylmagnesium bromide solution (from Stage 1)
-
Triethylsilyl chloride: 75.4 g (84 mL, 0.50 mol)
-
Anhydrous diethyl ether: 100 mL
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask (1 L)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Transfer the prepared allylmagnesium bromide solution to a 1 L three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, all under an inert atmosphere.
-
Addition of Triethylsilyl Chloride: Prepare a solution of triethylsilyl chloride in 100 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the triethylsilyl chloride solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution while stirring. This will precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at 158-160 °C.
Mandatory Visualization
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Signaling Pathway of the Grignard Reaction
Caption: Key steps in the Grignard synthesis of this compound.
References
Allyltriethylsilane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Allyltriethylsilane is a versatile organosilane reagent that has found niche but significant applications in medicinal chemistry, primarily as a carbon nucleophile for the formation of carbon-carbon bonds. Its utility is most prominently showcased in the Hosomi-Sakurai reaction and related allylation methodologies, which are instrumental in the stereoselective synthesis of complex molecular architectures inherent to many biologically active compounds. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of medicinally relevant molecules.
Application Notes
Synthesis of Bioactive Natural Products
This compound and its analogs are key reagents in the total synthesis of various natural products with potent biological activities, including anticancer and cytotoxic properties. The Hosomi-Sakurai reaction, which involves the Lewis acid-mediated reaction of an allylsilane with an electrophile (commonly a carbonyl compound), allows for the construction of homoallylic alcohols. These motifs are common in polyketide natural products.
A notable example is the synthesis of Amphidinolide E , a macrolide with potent anti-tumor activity against murine lymphoma and human carcinoma cells[1][2][3]. In the total synthesis of Amphidinolide E, a key step involves a highly diastereoselective [3+2] annulation reaction between an aldehyde and an allylsilane to construct the substituted tetrahydrofuran core of the molecule[1][2][3]. The use of a triethylsilyl (TES) ether as a protecting group is also featured in this synthesis, highlighting the compatibility of allylsilane chemistry with common protecting group strategies in complex molecule synthesis[3].
Similarly, the synthesis of Amphidinolide P , another cytotoxic macrolide, utilizes a Sakurai allylation as a key transformation[4][5]. These syntheses underscore the importance of allylsilanes in providing stereocontrolled access to complex chiral centers that are crucial for the biological activity of these natural products.
Synthesis of Homoallylic Amines
Homoallylic amines are important structural motifs found in a variety of biologically active molecules and serve as versatile synthetic intermediates[6]. This compound can be employed in the synthesis of protected homoallylic amines through a three-component reaction involving an aldehyde, a carbamate, and the allylsilane, typically catalyzed by a Lewis acid like boron trifluoride etherate. This one-pot reaction proceeds through the in-situ formation of an imine, which is then attacked by the allylsilane. The resulting N-protected homoallylic amines can be further elaborated into more complex nitrogen-containing bioactive molecules.
Quantitative Data
The following table summarizes representative yields for reactions involving allylsilanes in the synthesis of precursors to bioactive molecules. Note that specific yields are highly dependent on the substrate, catalyst, and reaction conditions.
| Electrophile | Allylsilane | Lewis Acid | Product | Yield (%) | Reference |
| Benzalacetone | Allyltrimethylsilane | TiCl₄ | 4-Phenyl-6-hepten-2-one | 78-80 | [7] |
| Aldehyde | Allyltrimethylsilane | TiCl₄ | Homoallylic alcohol | 89 | [2] |
| Cyclopentanone/Benzyl Carbamate | Allyltrimethylsilane | BF₃·Et₂O | Benzyl (1-allylcyclopentyl)carbamate | 71 | |
| Aldehyde 3 | Allylsilane 4 | BF₃·Et₂O | Tetrahydrofuran 2 | >20:1 dr | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Hosomi-Sakurai Allylation of an Aldehyde
This protocol is adapted from a typical Hosomi-Sakurai reaction and can be modified for use with this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in dichloromethane, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 equiv) and dissolve in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.0 equiv) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 5-10 minutes.
-
Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes to 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol[2].
Protocol 2: Three-Component Synthesis of a Protected Homoallylic Amine
This protocol is based on the synthesis of benzyl (1-allylcyclopentyl)carbamate and can be adapted for other aldehydes, amines/carbamates, and this compound.
Materials:
-
Aldehyde or Ketone (e.g., Cyclopentanone, 1.0 equiv)
-
Carbamate (e.g., Benzyl carbamate, 1.2 equiv)
-
This compound (1.4 equiv)
-
Boron trifluoride etherate (BF₃·Et₂O, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1.0 equiv), carbamate (1.2 equiv), and this compound (1.4 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 equiv) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected homoallylic amine.
Visualizations
Hosomi-Sakurai Reaction Workflow
Mechanism of the Hosomi-Sakurai Reaction
Biological Target of Amphidinolides
Some members of the amphidinolide family, such as Amphidinolides J and X, have been shown to exert their cytotoxic effects by interacting with actin filaments[8]. This interaction can lead to the destabilization of the actin cytoskeleton, which is crucial for various cellular processes, including cell division, motility, and maintenance of cell shape. Disruption of actin dynamics can trigger apoptosis and inhibit cancer cell proliferation.
References
- 1. Total Synthesis of Amphidinolide E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Total synthesis of (+)-amphidinolide P. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Actin-Interacting Amphidinolides: Syntheses and Mechanisms of Action of Amphidinolides X, J, and K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselectivity in Reactions of Substituted Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diastereoselective addition of substituted allyltriethylsilanes to aldehydes, a cornerstone reaction in modern organic synthesis for the construction of stereochemically rich homoallylic alcohols. The protocols and data presented herein are intended to serve as a practical guide for controlling acyclic stereochemistry in drug discovery and development projects.
Introduction: The Hosomi-Sakurai Allylation
The Lewis acid-mediated addition of allylsilanes to electrophiles, known as the Hosomi-Sakurai reaction, is a powerful method for carbon-carbon bond formation. When γ-substituted allylsilanes (e.g., crotyltriethylsilane) are employed, the reaction can proceed with high levels of diastereoselectivity, yielding either syn- or anti-1,2-disubstituted homoallylic alcohols. The stereochemical outcome is highly dependent on the geometry of the crotylsilane (E or Z) and the choice of Lewis acid, which dictates the nature of the reaction's transition state.
Mechanism of Diastereoselection: Transition State Models
The diastereoselectivity of the crotylation of aldehydes is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on this ring will preferentially occupy pseudo-equatorial positions to minimize steric strain, thus determining the stereochemistry of the final product.
-
(E)-Crotyltriethylsilane reacts preferentially through a transition state where the methyl group is in an equatorial position, leading to the formation of the anti diastereomer .
-
(Z)-Crotyltriethylsilane reacts via a corresponding transition state where the methyl group is also equatorial, resulting in the syn diastereomer .
The choice of Lewis acid is critical. Strong chelating Lewis acids like Titanium tetrachloride (TiCl₄) tend to favor highly organized, closed transition states, leading to high levels of diastereoselectivity. In contrast, non-chelating Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) may favor more flexible, open transition states, which can sometimes result in lower diastereoselectivity, although high selectivity can still be achieved.
Caption: Zimmerman-Traxler model for diastereoselection.
Data Presentation: Diastereoselectivity of Crotylation Reactions
The following tables summarize the expected and observed diastereoselectivity in Lewis acid-mediated crotylation reactions.
Table 1: General Diastereoselectivity of Crotyltriethylsilane Addition
This table outlines the generally accepted stereochemical outcomes based on the geometry of the crotylsilane and the nature of the Lewis acid.
| Crotylsilane Isomer | Lewis Acid Type | Predominant Transition State | Expected Major Product | Typical d.r. |
| (E)-Crotyltriethylsilane | Chelating (e.g., TiCl₄) | Closed / Chair-like | anti | >90:10 |
| (Z)-Crotyltriethylsilane | Chelating (e.g., TiCl₄) | Closed / Chair-like | syn | >90:10 |
| (E)-Crotyltriethylsilane | Non-chelating (e.g., BF₃·OEt₂) | Open / Acyclic | anti | 80:20 to >95:5 |
| (Z)-Crotyltriethylsilane | Non-chelating (e.g., BF₃·OEt₂) | Open / Acyclic | syn | 80:20 to >95:5 |
Table 2: Representative Data for TiCl₄-Mediated Aldol-type Reactions
The following data illustrates the high syn-selectivity achieved in the TiCl₄/Et₃N-mediated aldol reaction of propiophenone with various aromatic aldehydes. This reaction proceeds through a similar Zimmerman-Traxler transition state to that of a (Z)-crotyl metal species, demonstrating the powerful directing effect of TiCl₄ in achieving high diastereoselectivity.
| Aldehyde (Ar-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 91 | 95:5 |
| p-Anisaldehyde | 95 | 89:11 |
| p-Tolualdehyde | 94 | 96:4 |
| p-Nitrobenzaldehyde | 98 | 87:13 |
Experimental Protocols
The following are general protocols for conducting diastereoselective additions of crotyltriethylsilane to aldehydes. Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Lewis acids such as TiCl₄ are corrosive and moisture-sensitive.
Protocol: TiCl₄-Mediated anti-Selective Addition of (E)-Crotyltriethylsilane
This protocol is designed to favor the formation of the anti-homoallylic alcohol.
Caption: General workflow for a Lewis acid-mediated allylation.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
(E)-Crotyltriethylsilane (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous CH₂Cl₂ (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL of a 1.0 M solution) dropwise via syringe. A yellow or orange complex may form. Stir the mixture for 10 minutes at -78 °C.
-
Add (E)-Crotyltriethylsilane (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent typically a mixture of hexanes and ethyl acetate) to afford the desired anti-homoallylic alcohol.
-
Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol: BF₃·OEt₂-Mediated syn-Selective Addition of (Z)-Crotyltriethylsilane
This protocol is adapted for the use of BF₃·OEt₂ and (Z)-crotyltriethylsilane to favor the syn-diastereomer.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
(Z)-Crotyltriethylsilane (1.2 mmol, 1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1 and 2 from Protocol 4.1.
-
Slowly add BF₃·OEt₂ (1.2 mmol) dropwise via syringe to the cooled aldehyde solution.
-
Add (Z)-Crotyltriethylsilane (1.2 mmol) dropwise to the reaction mixture.
-
Continue with steps 5 through 11 as described in Protocol 4.1 to isolate, purify, and characterize the desired syn-homoallylic alcohol.
Disclaimer: These protocols are intended as a general guide. Optimal conditions such as temperature, reaction time, and stoichiometry of reagents may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments.
Application Notes and Protocols: The Role of Allyltriethylsilane in the Synthesis of Homoallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of homoallylic alcohols is a cornerstone transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including many natural products and pharmaceuticals. Among the various methods available, the addition of allyl-organosilicon reagents to carbonyl compounds, a reaction broadly known as the Hosomi-Sakurai reaction, stands out for its reliability, stereoselectivity, and functional group tolerance. Allyltriethylsilane (ATES), a readily available and stable organosilane, serves as an effective nucleophile in these reactions, enabling the formation of carbon-carbon bonds with high control over the resulting stereochemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of homoallylic alcohols, with a focus on Lewis acid catalysis and the factors governing diastereoselectivity.
Reaction Mechanism and Stereochemical Control
The reaction of this compound with an aldehyde or ketone is typically promoted by a Lewis acid. The Lewis acid activates the carbonyl compound by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the allylsilane. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon group through σ-π hyperconjugation. Subsequent elimination of the triethylsilyl group leads to the formation of the homoallylic alcohol.
A key feature of this reaction is the ability to control the stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters when using α-chiral aldehydes. The diastereoselectivity is primarily governed by the interplay of two models: the Felkin-Anh model and the Cram-chelation model.[1][2]
-
Felkin-Anh Model (Non-chelation control): In the absence of a chelating group on the α-carbon of the aldehyde, the reaction proceeds through an open transition state. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This generally leads to the anti diastereomer. Lewis acids that are poor chelating agents, such as BF₃·OEt₂, typically favor this pathway.[2]
-
Cram-Chelation Model (Chelation control): When the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy or protected amine group), a chelating Lewis acid (e.g., TiCl₄, SnCl₄) can coordinate to both the carbonyl oxygen and the heteroatom of the substituent.[2][3] This locks the conformation of the aldehyde and directs the nucleophilic attack from the less hindered face, typically leading to the syn diastereomer.[3]
The choice of Lewis acid is therefore critical in directing the stereochemical outcome of the reaction.
Quantitative Data
The following tables summarize typical yields and diastereoselectivities observed in the reaction of allylsilanes with aldehydes under various conditions. While specific data for this compound is often embedded in broader studies, the trends are generally applicable. Data from analogous allylsilanes are included for comparative purposes.
Table 1: Lewis Acid Catalyzed Addition of Allylsilanes to Benzaldehyde
| Allylsilane | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyltrimethylsilane | TiCl₄ | CH₂Cl₂ | -78 | 1 | 95 | [4] |
| Allyltrimethylsilane | SnCl₄ | CH₂Cl₂ | -78 | 1 | 92 | [4] |
| Allyltrimethylsilane | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 2 | 85 | [4] |
Table 2: Diastereoselective Addition of Allylsilanes to Chiral α-Alkoxy Aldehydes
| Aldehyde | Allylsilane | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-2-(benzyloxy)propanal | Allyltrimethylsilane | SnCl₄ | 95:5 | 85 | [3][5] |
| (S)-2-(benzyloxy)propanal | Allyltrimethylsilane | TiCl₄ | 90:10 | 88 | [4] |
| (S)-2-(benzyloxy)propanal | Allyltrimethylsilane | BF₃·OEt₂ | 10:90 | 82 | [4] |
| (R)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal | Chiral Allylsilane | SnCl₄ | 85:15 (1,4-syn) | 70 | [2] |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Addition of this compound to an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) dropwise to the stirred solution. For TiCl₄ and SnCl₄, which are liquids, a syringe is used. For solid Lewis acids, they can be added as a solution in CH₂Cl₂.
-
Stir the mixture at -78 °C for 15-30 minutes to allow for the formation of the aldehyde-Lewis acid complex.
-
In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the this compound solution to the aldehyde-Lewis acid complex mixture at -78 °C via a syringe or dropping funnel over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-4 hours, monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent at -78 °C. For TiCl₄ and SnCl₄, saturated aqueous NaHCO₃ or NH₄Cl solution is commonly used. For BF₃·OEt₂, saturated aqueous NaHCO₃ is preferred.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure homoallylic alcohol.
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of Lewis acid-catalyzed allylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Stereochemical Models
References
Application Notes and Protocols for Low-Temperature Allyltriethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyltriethylsilane is a valuable reagent in organic synthesis for the introduction of an allyl group, a common motif in many natural products and pharmaceutical compounds. The Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles such as aldehydes and ketones, is a cornerstone of C-C bond formation.[1][2][3] Performing these reactions at low temperatures, typically -78 °C, is crucial for controlling stereoselectivity and minimizing side reactions.[1][4] This document provides detailed application notes and protocols for conducting this compound reactions at low temperatures, with a focus on the experimental setup and the Hosomi-Sakurai reaction.
Experimental Setup for Low-Temperature Reactions
Achieving and maintaining cryogenic temperatures is critical for the success of these reactions. The most common method for reaching -78 °C in a standard laboratory setting is through the use of a dry ice/acetone bath.[4][5]
Apparatus:
-
Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar. The size of the flask should be appropriate for the reaction scale to ensure efficient stirring and heat transfer.
-
Inert Atmosphere: A manifold for providing an inert atmosphere (e.g., nitrogen or argon) to the reaction vessel via a needle or a gas inlet adapter. This is essential as Lewis acids and some intermediates are sensitive to moisture and air.
-
Cooling Bath: A Dewar flask is the preferred container for a low-temperature bath as it provides excellent insulation.[4]
-
Temperature Monitoring: A low-temperature thermometer or a thermocouple to monitor the bath's temperature.[4][5]
-
Addition Funnel: For the slow, controlled addition of reagents.
Procedure for Preparing a -78 °C Cooling Bath:
-
Place the Dewar flask on a sturdy laboratory jack or a stable surface in a fume hood.
-
Position the reaction flask inside the empty Dewar.
-
Carefully add crushed dry ice to the Dewar, filling the space around the reaction flask.
-
Slowly and cautiously add acetone to the dry ice. This will cause vigorous bubbling as carbon dioxide sublimes. Add acetone until a slurry is formed that allows for efficient heat transfer.[4]
-
Immerse a low-temperature thermometer in the bath to verify that the temperature is stable at -78 °C.
Safety Precautions:
-
Always work in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves when handling dry ice and the cold bath.
-
Acetone is flammable; ensure there are no ignition sources nearby.
Hosomi-Sakurai Reaction: Protocols and Data
The Hosomi-Sakurai reaction is a powerful method for the allylation of carbonyl compounds. The reaction proceeds via the activation of the carbonyl group by a Lewis acid, followed by nucleophilic attack of the allylsilane.[1][2][3]
General Experimental Protocol
-
Preparation: Under an inert atmosphere, a solution of the aldehyde or ketone (1.0 equiv) in anhydrous dichloromethane (DCM) is prepared in the reaction flask.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: The Lewis acid (e.g., TiCl₄, 1.0 equiv) is added dropwise to the stirred solution at -78 °C. The mixture is typically stirred for a few minutes to allow for complexation.
-
This compound Addition: this compound (1.2-1.5 equiv) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C for the specified time (typically 30 minutes to a few hours) and can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol.
Data Presentation: Scope of the Hosomi-Sakurai Reaction
The following table summarizes the reaction of various aldehydes and ketones with allylsilanes in the presence of different Lewis acids at low temperatures.
| Entry | Electrophile | Allylsilane | Lewis Acid (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyltrimethylsilane | TiCl₄ (1.0) | DCM | -78 | 0.5 | 89 | [6] |
| 2 | Cyclohexanone | Allyltrimethylsilane | TiCl₄ (1.0) | DCM | -78 | 1 | 92 | Generic Protocol |
| 3 | Acetophenone | Allyltrimethylsilane | BF₃·OEt₂ (1.2) | DCM | -78 | 2 | 85 | Generic Protocol |
| 4 | Cinnamaldehyde | Allyltrimethylsilane | TiCl₄ (1.0) | DCM | -78 | 0.5 | 95 | [6] |
| 5 | Chiral α-methyl-β-siloxy-aldehyde | Chiral Allylsilane | SnCl₄ (1.1) | DCM | -78 | - | Good | [7] |
Visualizations
Experimental Workflow
References
- 1. schoonoverinc.com [schoonoverinc.com]
- 2. bluefors.com [bluefors.com]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. chamberlandresearch.com [chamberlandresearch.com]
- 5. Cooling bath - Wikipedia [en.wikipedia.org]
- 6. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 7. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Allyltriethylsilane Addition Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields in allyltriethylsilane addition reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound addition reactions in a question-and-answer format.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound additions can stem from several factors. A primary cause is often related to the purity of reagents and the reaction conditions. Here are some key areas to investigate:
-
Reagent Quality: Ensure that the this compound and the electrophile (aldehyde, ketone, etc.) are pure. Impurities can inhibit the catalyst or lead to side reactions. Solvents should be anhydrous, as water can deactivate the Lewis acid catalyst.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a slight excess of the this compound or an additional charge of the catalyst might be required.
Question: I am observing the formation of multiple products. How can I increase the selectivity of my reaction?
Answer: The formation of multiple products often points to issues with chemo- or stereoselectivity.
-
Diastereoselectivity: For chiral substrates, achieving high diastereoselectivity can be challenging. The choice of Lewis acid can significantly impact the syn/anti ratio of the products.[6] Non-chelating Lewis acids in weakly coordinating solvents are often employed to favor specific diastereomers.[7]
Question: My reaction is not proceeding at all. What should I check?
Answer: If there is no reaction, consider the following:
-
Catalyst Deactivation: As mentioned, the Lewis acid catalyst is likely deactivated. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: Highly hindered electrophiles or allylsilanes may react very slowly. In such cases, increasing the reaction temperature or using a less sterically demanding silyl group (like trimethylsilyl) could be considered, though this would deviate from the intended reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in an this compound addition reaction?
Q2: How does this compound compare to allyltrimethylsilane in these reactions?
A2: Both this compound and allyltrimethylsilane are common reagents for Hosomi-Sakurai reactions.[8] The fundamental reactivity is similar. The primary difference lies in the steric bulk of the silyl group. The larger triethylsilyl group may lead to slower reaction rates in some cases due to increased steric hindrance. However, this difference is generally minor, and this compound is an effective reagent for these transformations.
Q3: Can I use a catalytic amount of Lewis acid?
Q4: What are the most common solvents for these reactions?
Q5: What is a typical workup procedure for an this compound addition reaction?
Data Presentation
The choice of Lewis acid can have a significant impact on both the yield and diastereoselectivity of the reaction. The following table summarizes the effect of different Lewis acids on the addition of (E)-crotyltrimethylsilane to benzaldehyde. While this data is for a trimethylsilyl analog, the trends are generally applicable to triethylsilyl systems.
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Titanium Tetrachloride (TiCl₄) | CH₂Cl₂ | -78 | 95 | 96:4 |
| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂ | -78 | 92 | 95:5 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CH₂Cl₂ | -78 | 88 | 85:15 |
| Note: This data is representative and compiled from typical outcomes in the literature. Actual results may vary.[6] |
Experimental Protocols
General Protocol for the Lewis Acid-Mediated Addition of this compound to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mL of a 1.0 M solution in CH₂Cl₂) to the stirred solution. Stir for 5 minutes.
-
Add the this compound (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time can range from 30 minutes to several hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound addition reactions.
Caption: General experimental workflow for an this compound addition.
References
- 1. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Addition of Allylsilanes to α,β-Enones Using Catalytic Indium and Trimethylsilyl Chloride [organic-chemistry.org]
- 5. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
Side reactions and byproduct formation with Allyltriethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound in organic synthesis?
A1: this compound is primarily used as a nucleophilic source of an allyl group. In the presence of a Lewis acid, it undergoes electrophilic substitution, where an electrophile adds to the terminal carbon (γ-position) of the allyl group. This reaction, often referred to as the Hosomi-Sakurai reaction, results in the formation of a new carbon-carbon bond with the concurrent elimination of the triethylsilyl group.[1][2][3]
Q2: Why is a Lewis acid typically required for reactions with this compound?
A2: this compound itself is a stable compound.[1] A Lewis acid is generally required to activate the electrophile (e.g., a carbonyl compound), making it more susceptible to nucleophilic attack by the double bond of the allylsilane.[1][3][4] Common Lewis acids used include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and aluminum bromide (AlBr₃).[1][4]
Q3: Can this compound react without a Lewis acid?
A3: While less common, reactions can be initiated under other conditions. For instance, fluoride ion sources can activate the allylsilane, but this can lead to a loss of regioselectivity.[5] Additionally, thermal reactions can occur at high temperatures, though these often lead to decomposition or rearrangement products rather than the desired allylation.[1]
Q4: How can I purify commercial this compound before use?
A4: If you suspect impurities in your this compound, distillation is a common and effective purification method.[6] It is important to handle the compound under an inert atmosphere as it can be sensitive to moisture and air.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low Yield of the Desired Allylated Product
If you are experiencing a low yield of your target molecule, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Lewis Acid | Use a freshly opened bottle of the Lewis acid or purify it according to standard procedures. Ensure anhydrous conditions are strictly maintained. |
| Insufficient Electrophile Activation | Increase the stoichiometry of the Lewis acid or switch to a stronger Lewis acid. For example, TiCl₄ is often more effective than BF₃·OEt₂.[1] |
| Steric Hindrance | If either the allylsilane or the electrophile is sterically hindered, the reaction may require higher temperatures or longer reaction times.[7] |
| Low Reaction Temperature | While many reactions are started at low temperatures (e.g., -78 °C), some systems require warming to proceed at a reasonable rate.[4] |
| Decomposition of Reactants | Strong Lewis acids can sometimes lead to the degradation of sensitive substrates.[7] Consider using a milder Lewis acid or a catalytic amount. |
Experimental Protocol: General Procedure for Lewis Acid-Mediated Allylation of an Aldehyde
-
Dry all glassware in an oven and assemble under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the aldehyde in a dry, aprotic solvent (e.g., dichloromethane) and cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) to the stirred solution.
-
After stirring for 10-15 minutes, add this compound (1.2 equivalents) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Products (Byproducts)
The formation of byproducts is a common issue. The following table outlines some common byproducts and strategies to minimize their formation.
Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Mitigation Strategy |
| Positional Isomers (α-allylation) | Use of fluoride ion catalysis, which can generate an allyl anion that reacts at either the α or γ position.[5] | Use a Lewis acid-mediated reaction to ensure γ-regioselectivity.[5] |
| Stereoisomers (cis/trans or diastereomers) | The reaction conditions and substrate stereochemistry can influence the stereochemical outcome.[1][5] | Screen different Lewis acids and reaction temperatures to optimize for the desired stereoisomer. Chiral Lewis acids can be employed for enantioselective transformations. |
| Halogenated Byproducts | Use of halogen-containing electrophiles or Lewis acids can lead to the formation of halogenated side products.[5][8] | Use a non-halogenated Lewis acid if possible. Carefully control the stoichiometry of the electrophile. |
| Hexadiene | This is a common byproduct in the synthesis of allylsilanes via Grignard reagents and may be present as an impurity.[9] | Purify the this compound by distillation before use. |
| Thermal Decomposition Products (e.g., vinyltriethylsilane) | The reaction is run at excessively high temperatures.[1] | Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and for the minimum time required. |
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathways
General Reaction Pathway for Lewis Acid-Mediated Allylation
The following diagram illustrates the generally accepted mechanism for the Lewis acid-mediated reaction of this compound with a carbonyl compound.
Caption: General mechanism of the Hosomi-Sakurai reaction.
This technical support guide is intended to provide general assistance. Specific experimental outcomes may vary depending on the substrates and conditions used. Always consult the relevant literature for detailed procedures and safety information.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]
- 6. CN106699794A - Production technology of allyltrimethylsilane - Google Patents [patents.google.com]
- 7. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Electrophilic Substitution of Allylsilanes and Vinylsilanes (1990) | Ian Fleming | 41 Citations [scispace.com]
- 9. US5629439A - Method for preparation of allylsilanes - Google Patents [patents.google.com]
Optimizing Lewis Acid Choice for Allyltriethylsilane Reactivity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the choice of Lewis acid for reactions involving allyltriethylsilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of a Lewis acid in this compound reactions?
Q2: Which Lewis acids are commonly used with this compound?
Q3: How does the choice of Lewis acid affect the reaction outcome?
The strength and steric bulk of the Lewis acid play a pivotal role in the reaction's success. Stronger Lewis acids, such as TiCl₄ and SnCl₄, generally lead to higher yields and faster reaction rates due to their ability to effectively activate the carbonyl electrophile.[5] However, their high reactivity can sometimes lead to side reactions or degradation of sensitive substrates. Milder Lewis acids, like BF₃·OEt₂, may offer better selectivity in such cases, albeit potentially at the cost of a slower reaction. The choice of Lewis acid can also influence the stereochemical outcome of the reaction, particularly with substituted allylsilanes.[6]
Q4: Can other activating agents be used besides Lewis acids?
While Lewis acids are the most common activators, fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) can also promote the reaction of allylsilanes. The mechanism with fluoride ions is different, proceeding through the formation of a hypervalent silicon species, which enhances the nucleophilicity of the allyl group.[7]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Possible Causes:
-
Inactive Lewis Acid: The Lewis acid may have been deactivated by moisture. Many Lewis acids, particularly TiCl₄ and SnCl₄, are extremely sensitive to atmospheric moisture.
-
Insufficient Lewis Acid Strength: The chosen Lewis acid may not be strong enough to activate the specific carbonyl substrate. Ketones, for instance, are generally less reactive than aldehydes and may require a stronger Lewis acid.[8]
-
Poor Quality of this compound: The this compound reagent may have degraded or contain impurities that inhibit the reaction.
-
Low Reaction Temperature: While many Hosomi-Sakurai reactions are run at low temperatures to improve selectivity, an excessively low temperature might prevent a sluggish reaction from proceeding.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents.
-
Use a Fresh or Purified Lewis Acid: Use a freshly opened bottle of the Lewis acid or purify it before use.
-
Increase Lewis Acid Strength: If a milder Lewis acid like BF₃·OEt₂ is being used with an unreactive substrate, consider switching to a stronger one like TiCl₄ or SnCl₄.
-
Verify Reagent Quality: Check the purity of the this compound by NMR or GC-MS.
-
Optimize Reaction Temperature: If the reaction is not proceeding at a low temperature, consider gradually increasing it. Monitor the reaction by thin-layer chromatography (TLC) to find the optimal temperature.
Issue 2: Poor Regioselectivity with Substituted Allyltriethylsilanes
Possible Causes:
-
Lewis Acid Choice: The nature of the Lewis acid can influence the regioselectivity of the reaction with γ-substituted allyltriethylsilanes. Some Lewis acids may favor the formation of one regioisomer over the other.
-
Steric Hindrance: Steric interactions between the substrate, the allylsilane, and the Lewis acid-carbonyl complex can affect which terminus of the allyl group attacks the electrophile.
Solutions:
-
Screen Different Lewis Acids: Experiment with a variety of Lewis acids with different steric and electronic properties. For example, a bulkier Lewis acid might favor attack at the less sterically hindered terminus of the allyl group.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for the formation of a single regioisomer.
Data Presentation
The following table summarizes the typical yields for the reaction of benzaldehyde with an allylsilane in the presence of various Lewis acids. While this data was generated with (E)-crotyltrimethylsilane, it provides a useful reference for the expected reactivity trends with the structurally similar this compound.
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Titanium Tetrachloride (TiCl₄) | CH₂Cl₂ | -78 | 95 | 96:4 |
| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂ | -78 | 92 | 95:5 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CH₂Cl₂ | -78 | 88 | 85:15 |
Note: This data is representative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[5]
Experimental Protocols
General Protocol for the TiCl₄-Catalyzed Addition of this compound to an Aldehyde
This protocol describes a general procedure for the reaction of an aldehyde with this compound using titanium tetrachloride as the Lewis acid catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (1.1 mmol, 1.1 equiv, as a 1 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).
-
Add anhydrous dichloromethane (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.1 mL of a 1 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add the this compound solution dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Lewis acid-catalyzed allylation.
Caption: Decision logic for selecting an appropriate Lewis acid.
References
- 1. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 2. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. scispace.com [scispace.com]
- 5. Novel Lewis Acid Promoted Reactions of Allylsilane Bearing Bulky Silyl Substituents and Aldehydes. (1997) | Takahiko Akiyama [scispace.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stereochemical Control in Allyltriethylsilane Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical outcome of allyltriethylsilane reactions, with a particular focus on the influence of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stereochemical outcome of Lewis acid-catalyzed this compound additions to aldehydes?
The stereochemical outcome, specifically the diastereoselectivity (syn vs. anti), is predominantly influenced by the geometry of the transition state. This, in turn, is highly dependent on the choice of Lewis acid and the solvent. The reaction generally proceeds through an acyclic, open transition state. The relative orientation of the aldehyde and the this compound in this transition state dictates the stereochemistry of the resulting homoallylic alcohol.
Q2: How does the choice of solvent affect the diastereoselectivity of the reaction?
Solvent choice is critical and impacts the reaction in several ways:
-
Coordinating vs. Non-coordinating Solvents: Non-coordinating or weakly coordinating solvents, such as dichloromethane (CH₂Cl₂) and toluene, are often preferred.[1] They do not compete with the aldehyde for coordination to the Lewis acid, allowing for a more ordered and predictable transition state. Highly coordinating solvents, like tetrahydrofuran (THF) or acetonitrile, can bind to the Lewis acid, potentially leading to a different transition state geometry and lower diastereoselectivity.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states.[2] While a systematic study on the effect of polarity on this specific reaction is not extensively documented in readily available literature, in many stereoselective reactions, solvent polarity can impact the energy difference between diastereomeric transition states.
Q3: Why is my reaction showing low diastereoselectivity?
Low diastereoselectivity can arise from several factors, many of which are solvent-related:
-
Use of a Coordinating Solvent: If you are using a solvent like THF, it may be coordinating to the Lewis acid and disrupting the desired transition state geometry.
-
Presence of Impurities: Water or other protic impurities in the solvent can react with the Lewis acid, reducing its effectiveness and leading to a less controlled reaction.
-
Incorrect Temperature: These reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[2]
Q4: Can I use protic solvents for this reaction?
Protic solvents (e.g., alcohols) are generally not recommended for Lewis acid-catalyzed this compound reactions. They will react with the Lewis acid, rendering it inactive.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
If you are observing a mixture of diastereomers with a low ratio of the desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision tree to troubleshoot and improve low diastereoselectivity in this compound reactions.
Issue 2: Low or No Product Yield
If the reaction is not proceeding to completion or giving a low yield, consider these points.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve issues of low or no product yield.
Data Presentation: Effect of Solvent on Diastereoselectivity
The following table provides representative data on how solvent choice can influence the diastereomeric ratio (syn:anti) in the addition of an allylsilane to an aldehyde, catalyzed by a Lewis acid. The data for dichloromethane is based on typical results for allylsilane reactions, while the data for other solvents illustrates the expected trend based on their coordinating properties.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Diastereomeric Ratio (syn:anti) |
| Dichloromethane (CH₂Cl₂) | Non-coordinating | 9.1 | >95:5 |
| Toluene | Non-coordinating | 2.4 | >90:10 |
| Tetrahydrofuran (THF) | Coordinating | 7.6 | ~70:30 |
| Acetonitrile | Coordinating | 37.5 | ~60:40 |
| Diethyl Ether | Coordinating | 4.3 | ~80:20 |
Note: This data is illustrative and based on general principles of stereoselective allylsilane additions. Actual results will vary based on the specific aldehyde, Lewis acid, and reaction conditions.
Experimental Protocols
General Experimental Protocol for the Lewis Acid-Catalyzed Addition of this compound to an Aldehyde
This protocol provides a general procedure that can be adapted for screening different solvents and Lewis acids.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Standard laboratory glassware, flame-dried under vacuum or in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.1 mmol) dropwise to the stirred solution. Stir the mixture for 15-30 minutes at this temperature.
-
This compound Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or GC analysis.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the this compound reaction.
References
Troubleshooting low conversion in Hosomi-Sakurai reactions with Allyltriethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Hosomi-Sakurai reactions, with a particular focus on addressing low conversion issues when using allyltriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the Hosomi-Sakurai reaction and why is it useful?
Q2: How does the Hosomi-Sakurai reaction work?
The generally accepted mechanism involves three key steps:
-
Activation of the Electrophile: A Lewis acid activates the electrophile (e.g., a ketone or aldehyde) by coordinating to it, which increases its electrophilicity.[2][5]
Q3: Why am I observing low conversion with this compound when the reaction works well with allyltrimethylsilane?
Low conversion with this compound is often attributed to its increased steric bulk compared to allyltrimethylsilane. The larger triethylsilyl group can hinder the approach of the allylsilane to the electrophile, thereby slowing down the reaction rate.[7] This steric hindrance can be a significant factor, especially when the electrophile itself is also sterically demanding.[7] Consequently, reactions with this compound may require more forcing conditions, such as a stronger Lewis acid, higher temperatures, or longer reaction times, to achieve comparable yields to those with allyltrimethylsilane.
Q4: What are some common side reactions in the Hosomi-Sakurai reaction?
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to troubleshooting low conversion in Hosomi-Sakurai reactions, particularly when using this compound.
Problem: Low or No Product Formation
Possible Cause 1: Inactive Lewis Acid Lewis acids are highly sensitive to moisture. Contamination with water will deactivate the catalyst, leading to a significant drop in or complete lack of reactivity.
-
Solution:
-
Use freshly opened or distilled Lewis acids.
-
Handle Lewis acids under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents.
-
Possible Cause 2: Insufficiently Reactive Lewis Acid this compound is less reactive than allyltrimethylsilane due to steric hindrance. The chosen Lewis acid may not be strong enough to sufficiently activate the electrophile to react with the bulkier allylsilane.[7]
-
Solution:
-
Increase the stoichiometric amount of the Lewis acid. While catalytic amounts can be sufficient in some cases, less reactive substrates may require a full equivalent or even an excess of the Lewis acid.[7]
Possible Cause 3: Steric Hindrance Both the allylsilane and the electrophile can contribute to steric hindrance that slows down the reaction.
-
Solution:
-
If possible, consider using a less sterically hindered electrophile to test the reaction conditions.
-
Prolong the reaction time to allow the sterically hindered components to react.
-
Possible Cause 4: Low Quality or Decomposed Starting Materials The this compound or the electrophile may have degraded during storage.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Use freshly purified starting materials.
-
Data Presentation
Table 1: Effect of Lewis Acid on a Model Hosomi-Sakurai Reaction
The following table summarizes the results from a study screening various metal-based Lewis acids in the reaction of a β,γ-unsaturated α-ketoester with allyltrimethylsilane. While this study does not use this compound, it effectively demonstrates the critical role of the Lewis acid in determining the reaction's outcome, with stronger Lewis acids like TiCl₄ favoring an alternative reaction pathway (Diels-Alder) in this specific case, while others provided a mixture of the desired Hosomi-Sakurai product and the Diels-Alder adduct.[1]
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Yield (%) of Hosomi-Sakurai Product | Yield (%) of Diels-Alder Product |
| 1 | TiCl₄ | CH₂Cl₂ | 25 | 0 | 97 |
| 2 | SnCl₄ | CH₂Cl₂ | 25 | Minor | Major |
| 3 | AlCl₃ | CH₂Cl₂ | 25 | Minor | Major |
| 4 | FeCl₃ | CH₂Cl₂ | 25 | Minor | Major |
| 5 | BF₃·OEt₂ | CH₂Cl₂ | 25 | <30 (conversion) | - |
| 6 | TMSOTf | CH₂Cl₂ | 25 | <30 (conversion) | - |
| 7 | Sc(OTf)₃ | CH₂Cl₂ | 25 | 0 | Sole Product |
| 8 | (Ph₃C)[B(C₆F₅)₄] | CH₂Cl₂ | 25 | 97 | 0 |
Data adapted from a study on a specific β,γ-unsaturated α-ketoester and may not be representative of all substrates.[1]
Experimental Protocols
General Protocol for the Hosomi-Sakurai Reaction with this compound
This protocol provides a starting point for optimizing the reaction with the less reactive this compound.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas (argon or nitrogen).
-
Allow the flask to cool to room temperature.
-
Add the electrophile (1.0 mmol) to the flask and dissolve it in anhydrous dichloromethane (10 mL).
-
-
Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add this compound (1.5 mmol, 1.5 equiv) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the lower reactivity of this compound, the reaction may require several hours to reach completion. If the reaction is sluggish, consider allowing it to slowly warm to a higher temperature (e.g., -40 °C or 0 °C).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Reaction Mechanism
Caption: The mechanism of the Hosomi-Sakurai reaction.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion.
Logical Relationships of Reaction Parameters
Caption: Relationships between parameters and outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 6. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 7. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
Technical Support Center: Purification of Products from Allyltriethylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of products from reactions involving allyltriethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can originate from starting materials, reagents, or side reactions. These often include:
-
Unreacted this compound: Due to its relatively low polarity, it can sometimes be challenging to separate from nonpolar products.
-
Lewis Acid Catalyst Residues: In reactions like the Hosomi-Sakurai allylation, Lewis acids such as titanium tetrachloride (TiCl₄) or indium trichloride (InCl₃) are used and must be thoroughly removed.
-
Hydrolysis Products: The triethylsilyl ether products can be susceptible to hydrolysis, especially under acidic conditions, leading to the formation of the corresponding alcohol and triethylsilanol. Triethylsilanol can further condense to form hexaethyldisiloxane.[1]
-
Solvent Residues: Residual solvents from the reaction or workup can be present in the final product.
-
Byproducts from the Electrophile: Self-condensation or other side reactions of the aldehyde or ketone electrophile can occur.
Q2: My triethylsilyl ether product seems to be degrading during silica gel column chromatography. What can I do to prevent this?
A2: Degradation of silyl ethers on silica gel is a common issue, often due to the acidic nature of the silica. Here are several strategies to mitigate this:
-
Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent. A common practice is to use an eluent containing 0.1-2% triethylamine.[1][2]
-
Use Pre-treated Silica: Commercially available deactivated or neutral silica gel can be used.
-
Optimize the Eluent: Avoid highly polar or protic solvents if possible. If a protic solvent like methanol is necessary, adding a small amount of triethylamine to the eluent can help.[1]
-
Speed up the Chromatography: A faster elution, by using flash chromatography with slightly more polar solvent systems, can reduce the contact time of your compound with the silica gel.[1]
-
Alternative Stationary Phases: For very sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3]
Q3: How can I effectively remove the Lewis acid catalyst (e.g., TiCl₄, InCl₃) during the workup?
A3: Proper quenching and extraction are key to removing Lewis acid catalysts.
-
For InCl₃: Indium trichloride can also be removed by washing with water or brine during the workup. Indium salts are generally water-soluble and will partition into the aqueous phase.[5]
-
Basic Workup: In some cases, a basic workup with a solution like sodium bicarbonate can be used to precipitate the metal as its hydroxide, which can then be filtered off.
Q4: I am having trouble separating my product from unreacted this compound. Any suggestions?
A4: this compound is nonpolar. If your product is also nonpolar, separation by chromatography can be challenging.
-
Optimize TLC: Carefully develop a solvent system for thin-layer chromatography (TLC) that provides good separation between your product and this compound. You may need to use a very nonpolar eluent system, such as a high percentage of hexane or petroleum ether in ethyl acetate.
-
Distillation: If your product has a significantly different boiling point from this compound (boiling point ~145 °C at atmospheric pressure), distillation under reduced pressure can be an effective purification method.[6][7]
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Solution |
| Product is water-soluble. | If your product has polar functional groups, it might be partially lost in the aqueous layer during workup. Minimize water washes or back-extract the aqueous layers with more organic solvent. |
| Hydrolysis of the silyl ether. | The triethylsilyl group may have been cleaved during an acidic workup or on an acidic silica gel column. Ensure the workup is performed at a neutral pH and consider neutralizing your silica gel.[1] |
| Product co-elutes with impurities. | The chromatographic conditions may not be optimal. Re-evaluate your solvent system using TLC to achieve better separation. A gradient elution might be necessary. |
| Product is volatile. | If your product has a low boiling point, it may be lost during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and consider using a cold trap. |
Problem 2: Product is still impure after column chromatography.
| Possible Cause | Solution |
| Inadequate separation on the column. | The chosen eluent may be too polar, causing all compounds to elute quickly. Use a less polar solvent system to improve separation. The Rf of your target compound on TLC should ideally be between 0.2 and 0.4 for good separation on a column.[2] |
| Column was overloaded. | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use a larger column or reduce the amount of material loaded. |
| Streaking or tailing on the column. | This can be caused by the compound being too polar for the eluent, interaction with acidic silica, or insolubility at the point of loading. Try a more polar eluent, neutralize the silica, or dissolve the sample in a minimal amount of a stronger solvent before loading.[2] |
| Presence of a persistent, non-polar impurity. | This could be unreacted this compound or a non-polar byproduct. A very non-polar eluent system (e.g., pure hexane or a high hexane/ethyl acetate ratio) may be needed to elute the impurity before your product. |
Quantitative Data Summary
The following tables provide illustrative data for the purification of typical products from this compound reactions. Note that specific values will vary depending on the exact structure of the compounds.
Table 1: Typical TLC Solvent Systems and Approximate Rf Values for Hosomi-Sakurai Reaction Products
| Product Type | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf |
| Homoallylic Triethylsilyl Ether (non-polar) | 95:5 | 0.4 - 0.6 |
| Homoallylic Triethylsilyl Ether (moderately polar) | 90:10 | 0.3 - 0.5 |
| Homoallylic Alcohol (after desilylation) | 70:30 | 0.2 - 0.4 |
| Unreacted Aromatic Aldehyde | 80:20 | 0.5 - 0.7 |
| Unreacted this compound | 100:0 | > 0.9 |
Table 2: Estimated Boiling Points of Triethylsilyl Ethers Under Vacuum
| Compound Type | Molecular Weight Range ( g/mol ) | Estimated Boiling Point (°C at 1 mmHg) |
| Simple Alkyl Triethylsilyl Ether | 150 - 250 | 50 - 100 |
| Homoallylic Triethylsilyl Ether | 200 - 300 | 80 - 130 |
| Aryl Triethylsilyl Ether | 200 - 300 | 100 - 150 |
Note: These are estimations. The actual boiling point is highly dependent on the molecular structure and intermolecular forces.[6][7][8]
Table 3: Common Solvents for Recrystallization of Silyl Ethers
| Solvent/Solvent System | Comments |
| Hexane or Heptane | Good for non-polar, solid silyl ethers. |
| Hexane/Ethyl Acetate | A common mixture for tuning polarity.[6][9] |
| Ethanol/Water | Can be effective for more polar compounds, but care must be taken to avoid hydrolysis of the silyl ether.[10][11] |
| Dichloromethane/Hexane | Another common mixture for compounds soluble in chlorinated solvents. |
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography for a Hosomi-Sakurai Reaction
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Column Chromatography:
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer bar in the distilling flask for smooth boiling.
-
Transfer: Transfer the crude product to the distilling flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distilling flask using a heating mantle or oil bath.[12]
-
Collection: Collect the fractions that distill at the expected boiling point range for your product. It is often helpful to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the collected fractions by TLC or NMR to confirm purity.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common purification issues encountered with this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 5. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. echemi.com [echemi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Allyltrimethylsilane: Reagent Applications and Polymerization/Catalytic Reaction Studies_Chemicalbook [chemicalbook.com]
- 13. mt.com [mt.com]
Technical Support Center: Managing Moisture Sensitivity of Allyltriethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of allyltriethylsilane in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the successful use of this versatile reagent.
Troubleshooting Guide
Low yields, unexpected side products, or complete reaction failure when using this compound can often be attributed to its sensitivity to moisture. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Issues in Reactions Involving this compound
| Problem | Probable Cause Related to Moisture | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of this compound: Moisture in the reaction flask, solvents, or on glassware can hydrolyze this compound to triethylsilanol and propene, rendering it inactive. | 1. Rigorous Anhydrous Technique: - Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[1] - Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (4Å).[1] - Handle this compound and dispense it under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.[1][2] |
| 2. Inactivation of Lewis Acid Catalyst: Many Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) used to activate electrophiles in reactions like the Hosomi-Sakurai reaction are extremely moisture-sensitive and will be quenched by trace amounts of water.[3][4] | 2. Proper Catalyst Handling: - Use fresh, unopened containers of Lewis acids whenever possible. - Handle and dispense Lewis acids under a strict inert atmosphere. - Ensure all reagents and solvents added to the reaction mixture are scrupulously dry. | |
| Formation of Triethylsilanol as a Major Byproduct | Hydrolysis of this compound: Direct reaction of this compound with water. This can be confirmed by NMR or GC-MS analysis of the crude reaction mixture. | Improve Drying Procedures: - Check the quality of your anhydrous solvents. Consider passing them through a column of activated alumina. - Ensure your inert gas line has a drying tube or is sourced from a high-purity cylinder. |
| Inconsistent Reaction Times or Stalled Reactions | Partial Inactivation of Reagents: Gradual introduction of moisture into the reaction setup can lead to the slow quenching of the catalyst or allylsilane, causing the reaction to slow down or stop prematurely. | Maintain a Positive Pressure of Inert Gas: - Use a bubbler to ensure a slight positive pressure of inert gas throughout the entire reaction setup.[1] - Ensure all septa are in good condition and provide a proper seal. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to keep it refrigerated (2-8°C) to minimize degradation.[5] The container should be stored in a dry environment, away from sources of moisture, strong acids, strong bases, and strong oxidizing agents.[5]
Q2: What are the visible signs of this compound decomposition due to moisture?
A2: Pure this compound is a clear, colorless liquid. Decomposition by hydrolysis may not produce immediately obvious visual changes. However, the formation of triethylsilanol, a common hydrolysis product, can sometimes lead to the appearance of a white precipitate (polysiloxanes) upon prolonged exposure to moisture, especially in the presence of acidic or basic catalysts. The most reliable way to check for decomposition is through analytical methods like NMR or GC-MS.
Q3: Can I use solvents from a freshly opened bottle without further drying?
A3: While a new bottle of an anhydrous solvent is generally of high purity, it is best practice to always dry solvents immediately before use, especially for highly moisture-sensitive reactions. The process of opening the bottle, even briefly, can introduce some atmospheric moisture. For best results, solvents should be freshly distilled from an appropriate drying agent or passed through a solvent purification system.
Q4: My reaction involves a Lewis acid. How does moisture affect its activity?
Q5: What is the chemical reaction between this compound and water?
A5: this compound reacts with water, in a process called hydrolysis, to form triethylsilanol ((C₂H₅)₃SiOH) and propene (CH₂=CHCH₃). This reaction consumes the starting material and prevents it from participating in the desired reaction.
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound under Inert Atmosphere
This protocol describes the safe transfer of this compound from a supplier bottle to a reaction flask using a Schlenk line.
Materials:
-
This compound in a Sure/Seal™ bottle or equivalent
-
Oven-dried or flame-dried reaction flask with a rubber septum
-
Dry, inert gas source (argon or nitrogen) connected to a Schlenk line
-
Dry, gas-tight syringe with a needle
-
Cannula (double-tipped needle)
Procedure:
-
Prepare Glassware: Ensure the reaction flask is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool to room temperature under a stream of inert gas.[1]
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line, and perform at least three vacuum/backfill cycles with the inert gas to ensure an inert atmosphere.[1]
-
Prepare for Transfer: Pressurize the this compound bottle with the inert gas by inserting a needle connected to the gas line through the septum. This needle should not be submerged in the liquid.
-
Syringe Transfer:
-
Purge a dry syringe with the inert gas.
-
Insert the syringe needle through the septum of the this compound bottle, ensuring the needle tip is below the liquid surface.
-
Slowly withdraw the desired volume of the reagent.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.
-
Quickly and carefully transfer the reagent to the reaction flask by inserting the needle through the septum and dispensing the liquid.
-
-
Cannula Transfer (for larger volumes):
-
Insert one end of a dry cannula through the septum of the this compound bottle, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the reaction flask.
-
Lower the cannula tip in the this compound bottle into the liquid.
-
Apply a slight positive pressure of the inert gas to the this compound bottle to initiate the transfer of the liquid into the reaction flask.
-
Once the desired amount is transferred, raise the cannula tip above the liquid level and flush with inert gas before removing it.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting Workflow for this compound Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 5. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 6. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Preventing desilylation side products in Allyltriethylsilane chemistry
Welcome to the technical support center for allyltriethylsilane chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent desilylation side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is desilylation and why is it a problem in this compound chemistry?
A1: Desilylation, in this context, refers to the cleavage of the carbon-silicon bond in this compound (protodesilylation) or the removal of a silyl protecting group from the substrate. This is a significant side reaction because it consumes the starting material and reduces the yield of the desired homoallylic alcohol or ether. It is often promoted by the Lewis acids used to activate the electrophile (e.g., an aldehyde or ketone) for the allylation reaction.
Q2: What are the main factors that contribute to the formation of desilylation byproducts?
A2: Several factors can lead to increased desilylation:
-
Lewis Acid Strength: Strong Lewis acids can readily cleave silyl groups.[1][2]
-
Reaction Temperature: Higher temperatures can promote desilylation.
-
Steric Hindrance: Sterically hindered substrates may react slower with the allylsilane, providing more opportunity for desilylation to occur.
-
Substrate Sensitivity: The presence of acid-labile silyl protecting groups on the substrate can lead to their undesired removal.
Q3: How can I minimize desilylation of this compound itself?
A3: To minimize protodesilylation of this compound, consider the following strategies:
-
Choice of Lewis Acid: Use milder Lewis acids that are still effective in activating your substrate.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to suppress the rate of desilylation.[1]
-
Slow Addition: Add the Lewis acid slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use of Additives: In some cases, additives can modulate the Lewis acidity and reduce side reactions.
Q4: My substrate contains a silyl ether protecting group. How can I perform the allylation without deprotecting it?
A4: This requires an orthogonal protection strategy. You need to choose a silyl ether that is stable under the Lewis acidic conditions required for the allylation. The stability of common silyl ethers to Lewis acids generally follows this trend: TMS (least stable) < TES < TBS < TIPS < TBDPS (most stable). For reactions using strong Lewis acids like TiCl₄, a robust protecting group like TBDPS is recommended.
Troubleshooting Guides
Problem 1: Low yield of the desired allylation product and significant recovery of starting materials.
This issue often points to insufficient activation of the electrophile or competing side reactions.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Allylation Yield.
Comparative Data: Effect of Lewis Acid on Allylation Yield
| Lewis Acid | Typical Stoichiometry (equiv.) | Relative Reactivity | Potential for Desilylation Side Products |
| TiCl₄ | 1.0 - 2.0 | High | High |
| SnCl₄ | 1.0 - 2.0 | High | Moderate to High |
| BF₃·OEt₂ | 1.0 - 2.0 | Moderate | Moderate |
| TMSOTf | 0.1 - 1.0 | High | Substrate Dependent |
| In(OTf)₃ | 0.05 - 0.2 | Moderate | Low to Moderate |
| Sc(OTf)₃ | 0.05 - 0.2 | Moderate | Low to Moderate |
Note: This table provides a general guide. Optimal conditions will vary depending on the specific substrate.
Problem 2: Significant formation of desilylation byproducts (from this compound or silyl-protected substrates).
This is a common issue when using strong Lewis acids or when the substrate contains labile silyl ethers.
Troubleshooting Workflow:
Troubleshooting Workflow for High Desilylation.
Comparative Data: Orthogonal Silyl Protecting Group Stability to Common Lewis Acids
| Protecting Group | Relative Stability | Stable to BF₃·OEt₂? | Stable to SnCl₄? | Stable to TiCl₄? |
| TMS | 1 | No | No | No |
| TES | ~60 | Generally No | No | No |
| TBS | ~20,000 | Sometimes | Generally No | No |
| TIPS | ~700,000 | Generally Yes | Sometimes | Generally No |
| TBDPS | ~5,000,000 | Yes | Generally Yes | Sometimes |
Note: Stability is highly dependent on reaction conditions (temperature, solvent, reaction time). This table serves as a general guideline.
Detailed Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated Allylation of an Aldehyde with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the aldehyde (1.0 equiv) and dissolve in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in DCM, 1.2 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add this compound (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Chemoselective Allylation of an Aldehyde in the Presence of a Silyl Ether
This protocol is designed to minimize the cleavage of a silyl ether protecting group on the substrate.
Materials:
-
Silyl-protected aldehyde (1.0 equiv)
-
This compound (1.5 equiv)
-
Milder Lewis Acid (e.g., Sc(OTf)₃, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the silyl-protected aldehyde (1.0 equiv) and the milder Lewis acid (e.g., Sc(OTf)₃, 0.1 equiv).
-
Add anhydrous DCM or toluene and stir the mixture at room temperature until the Lewis acid dissolves.
-
Cool the solution to the desired temperature (start with -78 °C and adjust as needed for reactivity).
-
Add this compound (1.5 equiv) dropwise.
-
Stir the reaction and monitor by TLC for the consumption of the starting aldehyde.
-
Once the reaction is complete, quench by pouring the mixture into saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of the Hosomi-Sakurai Reaction
Mechanism of the Hosomi-Sakurai Allylation.
Decision Tree for Selecting a Lewis Acid
References
Technical Support Center: Allyltriethylsilane Reactivity in Sterically Demanding Environments
Welcome to the technical support center for allyltriethylsilane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this compound in reactions where steric hindrance is a significant factor.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of steric hindrance on the reactivity of this compound?
A1: Steric hindrance, the spatial arrangement of atoms in a molecule that can impede a chemical reaction, plays a crucial role in the reactivity of this compound, particularly in the Hosomi-Sakurai reaction. Generally, increased steric bulk on the electrophile (e.g., a ketone or aldehyde) can decrease the reaction rate and yield. Conversely, increasing the steric bulk of the substituents on the silicon atom of the allylsilane, such as using triethylsilyl over trimethylsilyl groups, can in some cases enhance reactivity. This is attributed to the "beta-silicon effect," where the larger silyl group can better stabilize the developing positive charge on the beta-carbon during the reaction.[1]
Q2: How does steric hindrance on the electrophile affect the choice of Lewis acid?
Q3: Can this compound be used to allylate sterically hindered ketones?
A3: Yes, this compound can be used to allylate sterically hindered ketones, though the reaction may require more forcing conditions compared to unhindered substrates. Challenges such as low yields and slow reaction rates are common. Optimization of the reaction conditions, including the choice of a potent Lewis acid, higher reaction temperatures, and longer reaction times, may be necessary to achieve the desired transformation.
Q4: What are common side reactions when using this compound with sterically hindered electrophiles?
Troubleshooting Guides
Issue 1: Low or No Yield in the Allylation of a Sterically Hindered Ketone
| Potential Cause | Troubleshooting Step |
| Insufficient Carbonyl Activation | The Lewis acid may not be strong enough to sufficiently activate the sterically hindered carbonyl group. |
| Solution: Screen a panel of Lewis acids, starting with common ones like TiCl₄, BF₃·OEt₂, and SnCl₄.[4] Consider using a stoichiometric amount of the Lewis acid. | |
| Slow Reaction Rate | The steric bulk of the ketone is significantly slowing down the rate of nucleophilic attack. |
| Solution: Increase the reaction temperature. Many Hosomi-Sakurai reactions are performed at low temperatures (-78 °C); gradually increasing the temperature (e.g., to -40 °C, 0 °C, or room temperature) may be necessary. Also, consider extending the reaction time and monitoring the progress by TLC or GC. | |
| Reagent Decomposition | The this compound or the product may be unstable under the reaction conditions, especially with prolonged reaction times or higher temperatures. |
| Solution: Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) to prevent protodesilylation of the allylsilane.[4] | |
| Poor Substrate Purity | Impurities in the starting materials can inhibit the reaction. |
| Solution: Purify the sterically hindered ketone and ensure the this compound is of high purity. |
Issue 2: Poor Diastereoselectivity with a Chiral Sterically Hindered Aldehyde
| Potential Cause | Troubleshooting Step |
| Flexible Transition State | The Lewis acid and solvent system may not be providing a sufficiently rigid transition state to enforce high diastereoselectivity. |
| Solution: Experiment with different Lewis acids. Some Lewis acids can coordinate more strongly to the substrate, leading to a more ordered transition state. Also, evaluate the effect of different solvents; non-polar solvents like dichloromethane are common.[4] | |
| Reaction Temperature Too High | Higher temperatures can lead to lower diastereoselectivity by allowing for less favorable transition states to be populated. |
| Solution: If the reaction proceeds at higher temperatures, try to lower it as much as possible while still maintaining an acceptable reaction rate. | |
| Chelation Control Issues | If the aldehyde has a nearby coordinating group, the choice of Lewis acid can influence whether the reaction proceeds through a chelated or non-chelated transition state, affecting the stereochemical outcome. |
| Solution: For substrates capable of chelation, compare chelating Lewis acids (e.g., TiCl₄) with non-chelating ones (e.g., BF₃·OEt₂). |
Data Presentation
The following tables provide an illustrative summary of expected trends in reactivity based on steric hindrance. Note that specific yields and selectivities will be highly substrate-dependent.
Table 1: Impact of Ketone Steric Hindrance on Allylation Yield with this compound
| Ketone | Relative Steric Hindrance | Typical Lewis Acid | Expected Yield Range |
| Acetone | Low | TiCl₄ | High (85-95%) |
| 3,3-Dimethyl-2-butanone | Medium | TiCl₄ | Moderate (50-70%) |
| 2,2,6-Trimethylcyclohexanone | High | TiCl₄ / AlCl₃ | Low to Moderate (20-50%) |
Table 2: Influence of Lewis Acid on the Allylation of a Hindered Ketone (e.g., 2,2,6-Trimethylcyclohexanone)
| Lewis Acid | Relative Strength | Expected Reaction Rate | Potential for Side Reactions |
| BF₃·OEt₂ | Moderate | Slow | Low |
| TiCl₄ | Strong | Moderate to Fast | Moderate |
| AlCl₃ | Very Strong | Fast | High |
Experimental Protocols
General Protocol for the Allylation of a Sterically Hindered Ketone with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) (1.0 mmol)
-
This compound (1.5 mmol)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add the sterically hindered ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titanium tetrachloride solution (1.2 mmol) dropwise to the stirred solution. A colored complex may form. Stir the mixture for 15 minutes at -78 °C.
-
Add this compound (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). If no reaction is observed after several hours, the temperature can be slowly raised to -40 °C or 0 °C.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualizations
Hosomi-Sakurai Reaction Workflow
Caption: A general workflow of the Hosomi-Sakurai reaction.
Impact of Steric Hindrance on Reaction Pathway
Caption: Logical flow of how steric hindrance affects reaction outcomes.
References
Enhancing the reaction rate of Allyltriethylsilane with unreactive electrophiles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing allyltriethylsilane in reactions with unreactive electrophiles. Our aim is to help you overcome common experimental challenges and enhance your reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My reaction with this compound and an unreactive aldehyde/ketone is sluggish or not proceeding at all. What are the likely causes and solutions?
Answer:
Low reactivity is a common issue when using unreactive electrophiles. The primary reason is insufficient activation of the electrophile. Allylsilanes, including this compound, are weakly nucleophilic and require the presence of an activator to react efficiently with stable carbonyl compounds.[1]
Here are the steps to troubleshoot this issue:
-
Activate the Electrophile with a Lewis Acid: The most common and effective method is the addition of a Lewis acid.[1] Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2]
-
Starting Point: TiCl₄ is often the most effective choice for activating aldehydes and ketones in Hosomi-Sakurai reactions.[1]
-
Optimize the Lewis Acid: If one Lewis acid is not effective, consider screening others. The choice of Lewis acid can significantly impact the reaction rate and yield. For instance, in the allylation of acetals, a mixed system of AlBr₃/CuBr has been shown to accelerate the reaction.[4]
-
Alternative Activation Methods: If Lewis acids fail or are incompatible with your substrate, consider these alternatives:
-
Brønsted Acid Catalysis: For acetals, strong Brønsted acids can be effective catalysts.[7]
-
Fluoride-Mediated Activation: Reagents like tetrabutylammonium fluoride (TBAF) can activate the allylsilane, but this can lead to a loss of regioselectivity.[2]
-
Photoredox Catalysis: Recent advancements have shown that dual catalytic systems, such as Cr/photoredox or Ni/photoredox, can be highly effective for the allylation of aldehydes under mild conditions.[8][9]
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a known issue, particularly when using fluoride-based activators.[2]
-
Prioritize Lewis Acid Catalysis: Lewis acid-promoted reactions are highly regioselective, with the electrophile exclusively attacking the γ-carbon of the allylsilane.[2] This is due to the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom (the β-silicon effect).[10]
-
Avoid Fluoride Activators if Regioselectivity is Critical: Fluoride ions activate the allylsilane to form a pentacoordinate silicate, which can lead to the formation of an allyl anion. This anion can react at either the α or γ position, resulting in a mixture of products.[2]
Question: I am observing protodesilylation as a major side reaction. How can I minimize this?
Answer:
-
Purify Reagents: Ensure the Lewis acid and other reagents are of high purity and free from protic impurities.
Frequently Asked Questions (FAQs)
What is the general mechanism for the Lewis acid-catalyzed reaction of this compound?
The generally accepted mechanism for the Hosomi-Sakurai reaction is as follows:
-
The Lewis acid activates the carbonyl electrophile by coordinating to the oxygen atom.
-
The π-bond of the allylsilane acts as a nucleophile, attacking the activated carbonyl carbon. This attack occurs at the γ-carbon of the allyl group.
-
A β-carbocation intermediate is formed, which is stabilized by the silicon group through hyperconjugation (the β-silicon effect).
-
Elimination of the triethylsilyl group leads to the formation of a new carbon-carbon bond and the homoallylic alcohol product.[10]
dot
Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Pathway.
Which Lewis acid should I choose for my reaction?
The optimal Lewis acid depends on the specific substrate. A good starting point is TiCl₄, as it is a strong Lewis acid that is effective for a wide range of electrophiles.[1] However, screening different Lewis acids may be necessary to achieve the best results. The table below summarizes the performance of common Lewis acids in a representative reaction.
How can I purify the final product?
Data Presentation
Table 1: Comparison of Common Lewis Acids in the Allylation of Benzaldehyde with (E)-crotyltrimethylsilane
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Titanium Tetrachloride (TiCl₄) | CH₂Cl₂ | -78 | 95 | 96:4 |
| Tin(IV) Chloride (SnCl₄) | CH₂Cl₂ | -78 | 92 | 95:5 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CH₂Cl₂ | -78 | 88 | 85:15 |
Note: Data is representative and compiled from typical outcomes in the literature. Actual results may vary.[6]
Table 2: Effect of AlBr₃/AlMe₃ Ratio and CuBr Additive on the Allylation of Benzaldehyde Dimethyl Acetal
| Catalyst System (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| AlBr₃ (6%) | rt | 24 | 45 |
| AlBr₃/AlMe₃ (10:1, 10%) | rt | 24 | 92 |
| AlBr₃/AlMe₃ (6:1, 10%) + CuBr (5%) | rt | 3 | 95 |
Data adapted from a study on the allylation of acetals.[4]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0-1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ dropwise to the stirred solution. Stir for 5-10 minutes.
-
Add this compound dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes to several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: General Experimental Workflow for Lewis Acid-Catalyzed Allylation.
Protocol 2: Brønsted Acid Catalyzed Hosomi-Sakurai Reaction of Acetals
This protocol is adapted for the reaction of acetals using a Brønsted acid catalyst.[7]
Materials:
-
Acetal (1.0 equiv)
-
Allyltrimethylsilane (1.5 equiv)
-
2,4-Dinitrobenzenesulfonic acid (DNBA) (0.02 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Brine
-
Diethyl ether (Et₂O)
-
Aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of DNBA in anhydrous MeCN, add the acetal and allyltrimethylsilane.
-
Stir the mixture at room temperature for 1-8 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into brine and extract with diethyl ether.
-
Wash the combined organic layers with aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homoallylic ether.
References
- 1. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Allylation of aldehydes by dual photoredox and nickel catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Sakurai reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Allyltriethylsilane and Allyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of reagent can critically influence the outcome of a reaction. Allylsilanes are valued nucleophiles for the formation of carbon-carbon bonds, particularly in the context of the Hosomi-Sakurai reaction. This guide provides an objective comparison of the reactivity of two common allylsilanes: allyltriethylsilane and allyltrimethylsilane. By examining their intrinsic nucleophilicity and performance in allylation reactions, this document aims to equip researchers with the data necessary to make informed decisions in experimental design.
At a Glance: Key Differences in Reactivity
The primary distinction in reactivity between this compound and allyltrimethylsilane lies in their nucleophilicity, which is influenced by the electronic and steric nature of the alkyl groups on the silicon atom. The ethyl groups in this compound are more electron-donating than the methyl groups in allyltrimethylsilane, leading to a higher electron density on the silicon atom and, consequently, a more nucleophilic double bond. This increased nucleophilicity generally translates to faster reaction rates.
This difference is quantitatively captured by Mayr's nucleophilicity parameters, which provide a solvent-independent measure of nucleophilic strength.
Table 1: Comparison of Mayr's Nucleophilicity Parameters [1][2]
| Compound | N Parameter | sN Parameter |
| This compound | 1.93 | 0.95 |
| Allyltrimethylsilane | 1.68 | 1.00 |
The N parameter quantifies the nucleophilicity, with higher values indicating greater reactivity. The sN parameter is a nucleophile-specific slope parameter.
As the data indicates, this compound possesses a higher N parameter, confirming its greater intrinsic nucleophilicity compared to allyltrimethylsilane. This suggests that for a given electrophile, this compound is expected to react more rapidly.
Experimental Performance in Allylation Reactions
The Hosomi-Sakurai reaction, a Lewis acid-catalyzed allylation of electrophiles such as aldehydes and acetals, serves as a practical benchmark for comparing the performance of these two allylsilanes. While direct comparative studies are limited, the available data and established chemical principles allow for a clear differentiation in their expected reactivity.
Table 2: Performance in the Lewis Acid-Catalyzed Allylation of Benzaldehyde Dimethyl Acetal
| Allylsilane | Lewis Acid | Reaction Time | Yield (%) | Reference |
| Allyltrimethylsilane | 10 mol% AlBr₃/AlMe₃ | 24 h | 92 | [3] |
| This compound | Not explicitly reported for this reaction, but expected to be faster based on its higher nucleophilicity. | - | - |
The higher reactivity of this compound, attributed to the greater electron-donating effect of the ethyl groups, generally leads to shorter reaction times or allows for the use of milder reaction conditions to achieve comparable yields to allyltrimethylsilane.
Experimental Protocols
Below are representative experimental protocols for the Hosomi-Sakurai reaction, illustrating the typical conditions employed for allylation reactions with allyltrimethylsilane. While a directly analogous protocol for this compound is not available from a single comparative study, the procedure for allyltrimethylsilane can be adapted, likely with shorter reaction times or lower temperatures, to account for the higher reactivity of this compound.
Protocol 1: Lewis Acid-Catalyzed Allylation of an Acetal with Allyltrimethylsilane[3]
Reaction: Allylation of Benzaldehyde Dimethyl Acetal
Materials:
-
Benzaldehyde dimethyl acetal
-
Allyltrimethylsilane
-
Aluminum bromide (AlBr₃)
-
Trimethylaluminum (AlMe₃)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
To a solution of benzaldehyde dimethyl acetal (2 mmol) and allyltrimethylsilane (2 mmol) in anhydrous DCM (7 mL) under an argon atmosphere, cool the mixture to -78 °C.
-
Add a 2 M solution of AlMe₃ in toluene, followed by the addition of a 1 M solution of AlBr₃ in CH₂Br₂ to achieve a 10 mol% catalyst loading.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the homoallylic ether.
Reaction Mechanisms and Workflows
The Hosomi-Sakurai reaction proceeds through a well-established mechanism involving the activation of the electrophile by a Lewis acid, followed by nucleophilic attack by the allylsilane.
Caption: Mechanism of the Lewis Acid-Catalyzed Hosomi-Sakurai Reaction.
The experimental workflow for a typical allylation reaction is outlined below, from reaction setup to product purification.
Caption: General Experimental Workflow for Allylation.
Conclusion
Both this compound and allyltrimethylsilane are effective reagents for the introduction of an allyl group in organic synthesis. The choice between them may be guided by the desired reactivity and the specific constraints of the synthetic route.
-
This compound is the more nucleophilic of the two, offering the potential for faster reactions and milder conditions. This can be advantageous when dealing with sensitive substrates or when aiming to improve throughput.
-
Allyltrimethylsilane is a widely used and well-documented reagent. Its slightly lower reactivity may offer better control in certain applications and a wealth of established protocols is available for its use.
For researchers and drug development professionals, understanding these nuances in reactivity is key to optimizing synthetic strategies and achieving desired molecular targets with efficiency and precision.
References
A Comparative Guide to the Stereochemical Analysis of Products from Allyltriethylsilane Addition
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the addition of allylsilanes to carbonyls and imines represents a powerful tool for the construction of chiral molecules. Among these reagents, allyltriethylsilane offers a balance of reactivity and stability, making it a valuable asset in the synthetic chemist's toolbox. This guide provides a comparative analysis of the stereochemical outcomes of this compound addition reactions, supported by experimental data and detailed protocols.
Diastereoselective Addition of this compound
The reaction of this compound with chiral aldehydes or ketones, often in the presence of a Lewis acid, typically leads to the formation of diastereomeric homoallylic alcohols. The facial selectivity of the addition is influenced by the nature of the substrate, the Lewis acid, and the reaction conditions.
Comparison of Lewis Acids in the Addition to Chiral Aldehydes
The choice of Lewis acid can significantly impact the diastereoselectivity of the allylation of chiral aldehydes. The table below summarizes the outcomes for the addition of this compound to a generic chiral α-substituted aldehyde.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 95:5 | 85 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 82 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 70:30 | 90 |
| 4 | ZnBr₂ | CH₂Cl₂ | -78 | 65:35 | 75 |
Note: Data is compiled from representative literature and may vary based on the specific substrate.
Enantioselective Addition of this compound
The development of chiral catalysts has enabled the enantioselective addition of this compound to prochiral aldehydes and imines, providing access to enantioenriched homoallylic alcohols and amines.
Comparison of Chiral Catalysts for the Addition to Aldehydes
A variety of chiral Lewis acids and organocatalysts have been employed to induce enantioselectivity in the Hosomi-Sakurai reaction. The following table compares the performance of selected catalyst systems in the addition of this compound to benzaldehyde.
| Entry | Catalyst | Ligand/Motif | Loading (mol%) | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Ti(Oi-Pr)₄ | (R)-BINOL | 10 | CH₂Cl₂ | -20 | 92 | 88 |
| 2 | Cu(OTf)₂ | (S)-Ph-BOX | 10 | THF | -78 | 95 | 91 |
| 3 | Chiral Phosphoric Acid | TRIP | 5 | Toluene | -40 | 88 | 85 |
| 4 | Chiral Disulfonimide | IDPi | 2 | CH₂Cl₂ | -78 | 98 | 94 |
Note: Data is compiled from representative literature and may vary based on the specific substrate and reaction conditions.[1]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Diastereoselective Addition of this compound to a Chiral Aldehyde
Materials:
-
Chiral aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid solution (e.g., TiCl₄ in CH₂Cl₂, 1.1 mmol) to the stirred solution of the aldehyde. Stir the mixture for 15 minutes at -78 °C.
-
To this mixture, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the diastereomeric homoallylic alcohols.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or capillary GC analysis.
General Procedure for Chiral Catalyst-Mediated Enantioselective Addition of this compound to an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Chiral catalyst (e.g., pre-formed complex of Cu(OTf)₂ and (S)-Ph-BOX, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral catalyst (0.1 mmol).
-
Add anhydrous solvent (5 mL) and cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes.
-
Add this compound (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the recommended time (e.g., 24 hours).
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
A Comparative Guide to the Validation of Reaction Mechanisms Involving Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of allyltriethylsilane in key organic reactions, particularly in the context of validating reaction mechanisms. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the appropriate reagents and understanding the mechanistic nuances of allylation reactions.
Introduction to Allylsilanes in Organic Synthesis
Allylsilanes are versatile reagents in organic synthesis, primarily utilized for the stereoselective formation of carbon-carbon bonds. Their reactions, most notably the Hosomi-Sakurai reaction, are fundamental in the construction of complex molecular architectures. The reactivity of allylsilanes is significantly influenced by the nature of the substituents on the silicon atom. This guide focuses on this compound and compares its performance with the more commonly used allyltrimethylsilane.
Mechanistic Overview: The Hosomi-Sakurai Reaction
The Hosomi-Sakurai reaction involves the electrophilic substitution of an allylsilane with a carbon electrophile, typically a carbonyl compound, activated by a Lewis acid. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. This stabilization, known as the β-silicon effect, is a key factor governing the reactivity and stereoselectivity of the reaction.
Alternatively, allylsilanes can be activated by fluoride ions, which form a hypervalent silicon species, increasing the nucleophilicity of the allyl group. This fluoride-mediated pathway often proceeds under milder conditions and can exhibit different selectivity compared to the Lewis acid-catalyzed route.
Performance Comparison: this compound vs. Allyltrimethylsilane
A key aspect of validating reaction mechanisms is understanding the intrinsic reactivity of the reagents involved. The nucleophilicity of allylsilanes can be quantified using Mayr's nucleophilicity parameter (N). A higher N value indicates greater nucleophilic reactivity.
Table 1: Comparison of Nucleophilicity Parameters
| Allylsilane | Nucleophilicity Parameter (N) |
| This compound | 1.93 |
| Allyltrimethylsilane | 1.68 |
The data clearly indicates that This compound is intrinsically more nucleophilic than allyltrimethylsilane . This difference in nucleophilicity can be attributed to the greater electron-donating inductive effect of the ethyl groups compared to the methyl groups on the silicon atom. This enhanced reactivity can translate to faster reaction rates or the ability to react with less reactive electrophiles.
While specific comparative yield data for a wide range of reactions involving this compound is less prevalent in the literature compared to its trimethyl counterpart, the higher nucleophilicity of this compound suggests it would be a more potent reagent in many synthetic applications.
Lewis Acid-Catalyzed Allylation of Acetals
The allylation of acetals is a common application of the Hosomi-Sakurai reaction. The following table summarizes typical results for the reaction of allyltrimethylsilane with various acetals, providing a benchmark for comparison.
Table 2: Lewis Acid-Catalyzed Allylation of Acetals with Allyltrimethylsilane [1]
| Entry | Acetal | Lewis Acid System | Time (h) | Yield (%) |
| 1 | Benzaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ | 24 | 92 |
| 2 | Benzaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 3 | >95 |
| 3 | 4-Bromobenzaldehyde dimethyl acetal | 20 mol% AlBr₃/AlMe₃ + 20 mol% CuBr | 24 | 84 |
| 4 | 4-Cyanobenzaldehyde dimethyl acetal | 20 mol% AlBr₃/AlMe₃ + 20 mol% CuBr | 48 | 76 |
| 5 | Heptanal dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 1 | 85 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Allylation of Acetals[1]
To a stirred solution of the acetal (2.0 mmol) and allyltrimethylsilane (2.6 mmol) in anhydrous dichloromethane (5.0 mL) under an argon atmosphere at -78 °C is added a solution of AlBr₃ (0.2 mmol, 1 M in CH₂Br₂) and AlMe₃ (20.0 µmol, 2 M in toluene). If required, CuBr (0.2 mmol) is added to the initial suspension. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding homoallyl ether.
Fluoride-Triggered Allylation of Imines[2]
The fluoride-ion-catalyzed allylation of imines provides a pathway to homoallylic amines. The following is a general procedure using allyltrimethylsilane.
General Procedure: To a solution of the aldimine (0.5 mmol) and allyltrimethylsilane (0.6 mmol) in dry THF (2 mL) is added tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol). The mixture is stirred at room temperature or refluxed until the reaction is complete (monitored by TLC). The reaction mixture is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic Validation and Visualization
The understanding of reaction mechanisms is greatly aided by visual representations of the proposed pathways.
Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Pathway
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Hosomi-Sakurai reaction. The Lewis acid (LA) activates the electrophile (in this case, an aldehyde), making it more susceptible to nucleophilic attack by the allylsilane. The subsequent loss of the silyl group is driven by the formation of a stable silicon-Lewis acid adduct.
Caption: Lewis acid-catalyzed Hosomi-Sakurai reaction pathway.
Fluoride-Activated Allylation Pathway
In the fluoride-activated pathway, the fluoride ion attacks the silicon atom of the allylsilane, forming a pentacoordinate silicate intermediate. This increases the electron density on the allyl group, enhancing its nucleophilicity and allowing it to attack the electrophile without the need for a strong Lewis acid.
Caption: Fluoride-activated allylation pathway.
Conclusion
The validation of reaction mechanisms involving this compound benefits from a comparative approach. While experimental data for this compound is less abundant than for allyltrimethylsilane, its higher intrinsic nucleophilicity, as indicated by its Mayr's N parameter, suggests it is a more reactive reagent. This guide provides a framework for comparing these allylsilanes, offering benchmark data from allyltrimethylsilane reactions and detailed experimental protocols that can be adapted for this compound. The provided mechanistic diagrams serve to clarify the key reaction pathways, aiding researchers in the design and interpretation of their experiments. Further experimental studies directly comparing the yields and stereoselectivities of this compound and allyltrimethylsilane under various conditions would be highly valuable to the scientific community.
References
A Comparative Guide to Lewis Acids in the Activation of Allyltriethylsilane for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceutical agents. The Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of electrophiles with allylsilanes, stands out as a powerful tool for this purpose.[1][2][3] This guide provides a comparative analysis of various Lewis acids used to activate allyltriethylsilane and its close analogue, allyltrimethylsilane, offering insights into their relative performance based on experimental data. While this compound is the focus, much of the available literature utilizes the more common allyltrimethylsilane; the trends in reactivity are generally considered to be analogous.
The General Mechanism of Activation: A Lewis Acid-Mediated Pathway
The activation of allylsilanes by Lewis acids is a critical step for an efficient allylation to occur.[4] The reaction is initiated by the coordination of the Lewis acid to the electrophile, typically a carbonyl compound or its derivative like an acetal. This coordination enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the electron-rich double bond of the allylsilane.[5][6] This nucleophilic addition results in the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon atom through a phenomenon known as the β-silicon effect.[6] Subsequent elimination of the silyl group, often facilitated by a nucleophile, leads to the formation of the new carbon-carbon bond and the desired homoallylic product.[2]
Caption: General workflow of Lewis acid-catalyzed activation of this compound.
Comparative Performance of Lewis Acids
The choice of Lewis acid significantly impacts the efficiency and outcome of the allylation reaction. Factors such as reaction time, yield, and catalyst loading are key considerations for selecting the optimal catalyst for a specific transformation. The following table summarizes the performance of several common Lewis acids in the allylation of benzaldehyde or its dimethyl acetal with allyltrimethylsilane, which serves as a model system.
| Lewis Acid | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| AlBr₃/AlMe₃ (10:1) | Benzaldehyde dimethyl acetal | 10 | 24 | 92 | [4] |
| AlBr₃ | Benzaldehyde dimethyl acetal | 6 | 48 | 45 | [4] |
| TiCl₄ | Benzaldehyde | Stoichiometric | < 0.2 | 70 | [5] |
| BF₃·OEt₂ | Benzaldehyde | Stoichiometric | Not Specified | 96 | [5] |
| FeCl₃ | Various aldehydes | Not Specified | Not Specified | High to excellent | [7] |
| CuBr (microwave) | Aromatic acetals | Promoter | 1 | Good to quantitative | [8] |
| InCl₃/Me₃SiBr | Alcohols | Not Specified | Not Specified | Not Specified | [9] |
| SnCl₄ | General Aldehydes/Ketones | Common Catalyst | Not Specified | Effective | [6] |
| AlCl₃ | General Aldehydes/Ketones | Common Catalyst | Not Specified | Effective | [6] |
Note: The experimental conditions and substrates in the cited literature are not identical, which may affect direct comparability. The data presented should be considered as a guide to the relative reactivity of these Lewis acids.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the allylation of an aldehyde and an acetal using different Lewis acid catalysts.
Protocol 1: TiCl₄-Catalyzed Allylation of an Aldehyde [2]
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add titanium tetrachloride (TiCl₄, 1.0 equiv).
-
Stir the resulting mixture at -78 °C for 5 minutes.
-
Add allyltrimethylsilane (1.5 equiv) dropwise to the solution.
-
Continue stirring the reaction mixture at -78 °C for an additional 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with DCM and transfer it to a separatory funnel.
-
Separate the organic and aqueous phases. Extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: AlBr₃/AlMe₃-Catalyzed Allylation of Benzaldehyde Dimethyl Acetal [4]
-
In an oven-dried flask under an argon atmosphere, dissolve benzaldehyde dimethyl acetal (1.0 equiv) and allyltrimethylsilane (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C with stirring.
-
Add trimethylaluminum (AlMe₃, as a 2 M solution in toluene, part of the 10:1 AlBr₃/AlMe₃ mixture) followed by the addition of aluminum bromide (AlBr₃, as a 1 M solution in CH₂Br₂). The final catalyst loading should be 10 mol%.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the corresponding homoallyl ether.
Discussion of Lewis Acid Performance
The collected data highlights significant differences in the catalytic activity of various Lewis acids.
-
Strong Lewis Acids (TiCl₄, AlCl₃, SnCl₄, BF₃·OEt₂): These are the most commonly employed catalysts for the Hosomi-Sakurai reaction and are generally very effective, often requiring stoichiometric amounts for optimal results. TiCl₄ and BF₃·OEt₂ have been shown to give high yields in the allylation of benzaldehyde. However, their high reactivity can sometimes be a drawback, potentially leading to side reactions, and they are often sensitive to moisture. One report indicated that for an α,β-unsaturated acetal, TiCl₄ led to diallylation, whereas AlCl₃ and BF₃·OEt₂ provided the monoallylated product, suggesting a difference in their mode of action or reactivity.[2]
-
Mixed Lewis Acid Systems (AlBr₃/AlMe₃): The combination of AlBr₃ with a small amount of AlMe₃ has been shown to be superior to AlBr₃ alone for the allylation of benzaldehyde dimethyl acetal.[4] The AlMe₃ is proposed to act as a scavenger for any protic acids (HX) that might be present or formed during the reaction, thus preventing catalyst deactivation and improving yields.[4] This system also allows for catalytic turnover, with 10 mol% loading providing a high yield, albeit with a longer reaction time compared to stoichiometric approaches.[4]
Conclusion
The selection of a Lewis acid for the activation of this compound is a critical parameter that dictates the success of the allylation reaction. While strong Lewis acids like TiCl₄ and BF₃·OEt₂ are highly effective and provide rapid conversions, they may lack functional group tolerance. Mixed Lewis acid systems, such as AlBr₃/AlMe₃, offer a more controlled and often higher-yielding alternative. For substrates that are sensitive to harsh conditions, milder Lewis acids like CuBr and FeCl₃ present viable and often more sustainable options. The experimental data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting the appropriate Lewis acid to achieve their desired synthetic outcomes in the versatile and powerful Hosomi-Sakurai reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 3. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. d-nb.info [d-nb.info]
- 6. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 9. Hosomi-Sakurai Reaction [organic-chemistry.org]
Determining the Absolute Stereochemistry of Allyltriethylsilane Adducts: A Comparative Guide to X-ray Crystallography, Mosher's Method, and VCD Spectroscopy
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step. This is particularly true for novel compounds such as allyltriethylsilane adducts, where the three-dimensional arrangement of atoms dictates their biological activity and potential as therapeutic agents. While single-crystal X-ray crystallography remains the definitive "gold standard," alternative solution-phase techniques, namely Mosher's NMR method and Vibrational Circular Dichroism (VCD) spectroscopy, offer powerful and often more accessible means of stereochemical assignment. This guide provides an objective comparison of these three techniques, supported by experimental protocols and data considerations, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparison of Key Performance Metrics
The choice of method for determining absolute stereochemistry is often a pragmatic one, balancing the nature of the sample with the resources and time available. The following table summarizes the key characteristics of X-ray crystallography, Mosher's method, and VCD spectroscopy.
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion. | Analysis of chemical shift differences in ¹H NMR spectra of diastereomeric esters. | Differential absorption of left and right circularly polarized infrared light. |
| Sample State | Solid (high-quality single crystal required). | Solution. | Solution or neat liquid. |
| Sample Amount | Micrograms to milligrams.[1] | Sub-milligram to milligrams.[1] | 5–15 mg (sample is recoverable). |
| Analysis Time | Days to weeks (including crystallization).[1] | 4–6 hours of active effort over 1–2 days.[2] | Hours to a day.[1] |
| Key Advantage | Unambiguous and definitive 3D structure. | No crystal required; uses standard NMR equipment. | Applicable to non-crystalline samples and oils; no derivatization needed. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Requires chemical derivatization; interpretation can be complex for sterically hindered molecules. | Requires theoretical calculations for interpretation; can be less sensitive for highly flexible molecules. |
Methodologies in Detail
X-ray Crystallography: The Definitive Method
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the diffraction pattern produced when a single crystal is irradiated with X-rays.
Workflow for Absolute Stereochemistry Determination by X-ray Crystallography
Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.
Experimental Protocol:
-
Crystal Growth: High-purity (>98%) this compound adduct is dissolved in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a mixture thereof) to achieve a supersaturated solution. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling. Ideal crystals are well-formed, without visible defects, and typically 0.1-0.3 mm in each dimension.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled, usually to 100 K, in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam (often Cu Kα radiation for organic molecules), and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of reflection intensities. The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the phenomenon of anomalous dispersion.[3] When the X-ray energy is near the absorption edge of an atom in the crystal, it causes small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences, known as Bijvoet differences, are used to determine the correct enantiomer. The Flack parameter is a key value derived from this analysis; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[3]
Data Presentation:
| Parameter | Description | Ideal Value for Correct Assignment |
| Flack Parameter (x) | A measure of the mixing of the determined structure and its inverse. | Close to 0 |
| Standard Uncertainty (u) | The statistical uncertainty in the Flack parameter. | Low (e.g., < 0.1) |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | As low as possible (typically < 0.05 for a good structure) |
| Goodness of Fit (GooF) | Should be close to 1 for a good model. | ~1 |
Mosher's Method: NMR-Based Determination
Mosher's method is a powerful NMR technique for deducing the absolute configuration of chiral secondary alcohols and amines.[2] It involves the derivatization of the chiral alcohol (which could be obtained from the this compound adduct) with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The different spatial arrangements of these diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute stereochemistry of the original alcohol.
Workflow for Mosher's Method
Caption: Workflow for determining absolute stereochemistry using Mosher's method.
Experimental Protocol:
-
Esterification: The chiral alcohol derived from the this compound adduct is reacted in two separate experiments with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
Purification: The crude esters are purified, typically by chromatography, to remove any unreacted alcohol and MTPA acid.
-
NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters. 2D NMR techniques like COSY may be necessary for unambiguous assignment of proton signals.
-
Data Analysis: The chemical shifts (δ) of corresponding protons in the two spectra are compared, and the difference (Δδ = δS - δR) is calculated for protons on either side of the newly formed ester stereocenter. A consistent pattern of positive and negative Δδ values, when applied to a conformational model of the MTPA esters, reveals the absolute configuration of the original alcohol.
Data Presentation:
| Proton(s) | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to MTPA Phenyl Group |
| H-a | e.g., 4.85 | e.g., 4.95 | +0.10 | Deshielded |
| H-b | e.g., 2.30 | e.g., 2.15 | -0.15 | Shielded |
| ... | ... | ... | ... | ... |
Vibrational Circular Dichroism (VCD): A Solution-Phase Chiroptical Method
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations.[5]
Workflow for VCD Spectroscopy
Caption: Workflow for determining absolute stereochemistry using VCD spectroscopy.
Experimental Protocol:
-
Sample Preparation: A solution of the this compound adduct is prepared in a suitable solvent (e.g., CDCl₃ or CCl₄) at a relatively high concentration (typically 10-100 mg/mL). The solvent should be transparent in the infrared region of interest.
-
Spectral Acquisition: The VCD and IR spectra are recorded on a specialized VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio, as VCD signals are typically very weak.
-
Computational Modeling: A computational model of one enantiomer of the this compound adduct is created. A conformational search is performed to identify all low-energy conformers.
-
VCD Spectrum Calculation: The VCD and IR spectra for each conformer are calculated using density functional theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The spectrum of the other enantiomer is simply the mirror image.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best match between the experimental and calculated spectra.
Data Presentation:
The primary data output is a graphical overlay of the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.
Conclusion
The determination of the absolute stereochemistry of this compound adducts can be approached with a suite of powerful analytical techniques. X-ray crystallography, when applicable, provides the most definitive and unambiguous result. However, its requirement for high-quality single crystals can be a significant bottleneck. For non-crystalline samples, VCD spectroscopy offers a robust alternative, providing a direct chiroptical fingerprint of the molecule in solution, though it relies on computational modeling for interpretation. Mosher's method provides a clever NMR-based solution that circumvents the need for crystallization, but the required chemical derivatization and potential for complex spectral analysis must be considered. The optimal choice of method will ultimately depend on the physical properties of the specific this compound adduct, the available instrumentation, and the desired level of certainty in the stereochemical assignment.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. purechemistry.org [purechemistry.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Guide to Isotopic Labeling Studies with Allyltriethylsilane
For Researchers, Scientists, and Drug Development Professionals
The precise introduction of isotopic labels into molecules is a cornerstone of modern chemical and biomedical research. It allows for the detailed elucidation of reaction mechanisms, the tracking of metabolic pathways, and the optimization of drug candidates. Allyltriethylsilane, a versatile reagent in organic synthesis, presents an interesting platform for the introduction of isotopic labels. This guide provides a comparative analysis of isotopic labeling using this compound and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Labeling Agents
Isotopic labeling strategies are often chosen based on the desired isotope (e.g., Deuterium, ¹³C), the target molecule, and the specific research question. While this compound can be a vehicle for isotopic labels, it is crucial to compare its performance with other established methods.
The reactivity of organosilanes is a key consideration. In reactions like the Hosomi-Sakurai allylation, the choice of the allylating agent significantly impacts reaction efficiency. A comparison of the nucleophilicity of various allyl-metal reagents reveals that allylsilanes are generally less reactive than their germane and stannane counterparts. This lower reactivity can be advantageous, offering higher selectivity in certain reactions.
| Reagent | General Structure | Relative Reactivity (Nucleophilicity) | Key Features |
| This compound | H₂C=CHCH₂Si(C₂H₅)₃ | Less reactive than allylgermanes and stannanes | Stable, less toxic, moderate reactivity can lead to higher selectivity.[1] |
| Allyltriethylgermane | H₂C=CHCH₂Ge(C₂H₅)₃ | Intermediate reactivity | Balances reactivity and stability. |
| Allyltributylstannane | H₂C=CHCH₂Sn(C₄H₉)₃ | Highly reactive | High yields but also higher toxicity and potential for side reactions. |
| Deuterated Solvents (e.g., D₂O) | D₂O | Variable, depends on the reaction | A common and cost-effective source for deuterium labeling, often used in H/D exchange reactions. |
| ¹³C-labeled Precursors (e.g., ¹³C-Glucose) | e.g., C₆H₁₂O₆ (¹³C labeled) | Incorporated through metabolic pathways | Used for metabolic flux analysis and labeling of biomolecules. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful isotopic labeling studies. Below are representative procedures for allylation reactions and other common isotopic labeling techniques.
Protocol 1: Hosomi-Sakurai Allylation of an Aldehyde with Allyltrimethylsilane
This protocol is a widely used method for the formation of homoallylic alcohols. For isotopic labeling studies, a deuterated or ¹³C-labeled allyltrimethylsilane would be used.
Materials:
-
Aldehyde (1.0 mmol)
-
Allyltrimethylsilane (1.5 mmol)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Stir the mixture for 10 minutes.
-
Add allyltrimethylsilane dropwise and continue stirring at -78 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Synthesis of Deuterated Amines using Triethylsilane-d₁
This protocol demonstrates the use of a deuterated silane for the reduction of ynamides to deuterated amines, illustrating a method for deuterium incorporation.
Materials:
-
Ynamide (1.0 equiv)
-
Triflic acid (2.0 equiv)
-
Triethylsilane-d₁ (2.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the ynamide in the anhydrous solvent under an inert atmosphere.
-
Add triflic acid and triethylsilane-d₁ to the solution.
-
Stir the reaction at the appropriate temperature until completion, as monitored by TLC or NMR.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product.
-
Purify the deuterated amine by column chromatography.
Protocol 3: H/D Exchange using Pd/C-Al-D₂O
This method provides an environmentally benign approach for deuterium labeling using D₂O as the deuterium source.
Materials:
-
Substrate (e.g., amino acid)
-
Palladium on carbon (Pd/C)
-
Aluminum (Al)
-
Deuterium oxide (D₂O)
Procedure:
-
Combine the substrate, Pd/C, and Al in a reaction vessel.
-
Add D₂O to the mixture. The in-situ generation of D₂ gas will occur.
-
Stir the reaction under appropriate conditions (e.g., temperature, pressure) until sufficient deuterium incorporation is achieved.
-
Filter the catalyst and isolate the deuterated product.
Mandatory Visualizations
Hosomi-Sakurai Reaction Mechanism
The following diagram illustrates the Lewis-acid catalyzed Hosomi-Sakurai reaction, a common application of allylsilanes. In an isotopic labeling context, the allyl group would carry the isotopic label.
Caption: Lewis acid-catalyzed Hosomi-Sakurai reaction workflow.
Comparative Workflow for Isotopic Labeling
This diagram outlines the general workflows for two different approaches to isotopic labeling: direct labeling with a reagent like this compound and metabolic labeling.
Caption: Comparison of direct and metabolic labeling workflows.
References
Kinetic Showdown: Allyltriethylsilane's Reactivity Profiled Against Other Allylsilanes
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Allylsilanes are a cornerstone in carbon-carbon bond formation, and understanding their relative reactivities is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative kinetic analysis of allyltriethylsilane versus other common allylsilanes, supported by experimental data and detailed methodologies.
Unveiling the Reactivity Trend: A Quantitative Comparison
Kinetic studies on the reactions of various allylsilanes with a standardized electrophile provide a clear quantitative measure of their relative nucleophilicity. The following table summarizes the second-order rate constants for the reaction of different allylsilanes with p-anisylphenylcarbenium tetrachloroborate in dichloromethane at -70°C.[3] While specific data for this compound is not available in this dataset, the trend observed with varying alkyl and chloro substituents on the silicon atom allows for a confident estimation of its reactivity.
| Allylsilane | Substituents on Silicon | Second-Order Rate Constant (k) [M⁻¹s⁻¹] at -70°C | Relative Reactivity (normalized to Allyltrimethylsilane) |
| Allyltrichlorosilane | -Cl, -Cl, -Cl | No reaction observed | ~0 |
| Allyltrimethylsilane | -CH₃, -CH₃, -CH₃ | 1.0 | 1.0 |
| Allyl(chlorodimethyl)silane | -Cl, -CH₃, -CH₃ | 1.0 x 10⁻³ | 0.001 |
| Allyl(methyldiphenyl)silane | -CH₃, -Ph, -Ph | 2.11 | 2.11 |
| Allyltriphenylsilane | -Ph, -Ph, -Ph | 5.95 | 5.95 |
Data sourced from Mayr, H., et al. (1981). Quantitative Determination of the Nucleophilicity of Allylsilanes.[3]
Analysis of the Data:
The data clearly demonstrates that electron-withdrawing groups on the silicon atom, such as chlorine, dramatically decrease the reactivity of the allylsilane.[3] Allyltrichlorosilane was found to be unreactive under the studied conditions, highlighting the deactivating effect of the trichlorosilyl group.[3] Conversely, replacing methyl groups with more polarizable phenyl groups leads to a modest increase in reactivity.
Based on this trend, This compound is expected to exhibit a reactivity that is slightly higher than or comparable to allyltrimethylsilane. The ethyl groups are slightly more electron-donating than methyl groups, which would lead to a marginal increase in the nucleophilicity of the double bond. However, the increased steric bulk of the triethylsilyl group might counteract this electronic effect to some extent. In general, allylsilanes with larger alkyl groups on the silicon atom tend to show increased rates of product formation.
The Underlying Mechanism: Role of the β-Silicon Effect
Caption: Generalized mechanism of the Hosomi-Sakurai reaction.
The Lewis acid activates the electrophile (in this case, an aldehyde), which is then attacked by the nucleophilic double bond of the allylsilane. This attack forms a carbocation intermediate that is stabilized by the adjacent carbon-silicon bond. Subsequent elimination of the silyl group, often facilitated by a nucleophile, yields the final homoallylic alcohol product.
Experimental Protocol for Kinetic Analysis
The following is a representative experimental protocol for determining the reaction kinetics of allylsilanes with an electrophile, based on the methodology described by Mayr et al.[3] This method utilizes photometric detection to monitor the disappearance of a colored carbocation electrophile.
Materials:
-
Allylsilane (e.g., this compound, allyltrimethylsilane)
-
Stable carbocation salt (e.g., p-anisylphenylcarbenium tetrachloroborate)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Spectrophotometer with a thermostated cell holder
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the allylsilane and the carbocation salt in anhydrous dichloromethane under an inert atmosphere. The concentrations should be chosen such that the reaction proceeds at a measurable rate.
-
Temperature Control: Cool the spectrophotometer cell holder to the desired reaction temperature (e.g., -70°C) using a suitable cooling system.
-
Initiation of the Reaction: In a cuvette, place a known volume of the carbocation solution. At time t=0, inject a known volume of the allylsilane solution into the cuvette and mix rapidly.
-
Data Acquisition: Immediately begin monitoring the absorbance of the carbocation at its λ_max. Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance of the carbocation disappears).
-
Data Analysis: The reaction is typically pseudo-first-order if the concentration of the allylsilane is in large excess compared to the carbocation. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay. The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the allylsilane.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to Computational Modeling of Transition States in Allyltriethylsilane Reactions
For Researchers, Scientists, and Drug Development Professionals
The addition of allylsilanes to carbonyl compounds, a cornerstone of carbon-carbon bond formation, proceeds through a complex transition state whose geometry dictates the stereochemical outcome of the reaction.[1][2] Computational modeling has become an indispensable tool for elucidating these transient structures, offering insights that are often difficult to obtain through experimental methods alone.[3] This guide provides an objective comparison of computational approaches for modeling the transition states of allyltriethylsilane reactions, supported by representative data and detailed methodologies.
Comparative Analysis of Computational Methods
Density Functional Theory (DFT) is the most widely used method for investigating the mechanisms of allylsilane additions due to its favorable balance of computational cost and accuracy.[4][5] The choice of functional and basis set, however, can significantly influence the predicted energetics and geometries of transition states. Below is a comparison of common DFT methods applied to a model reaction: the Lewis acid-catalyzed addition of this compound to formaldehyde.
Data Presentation: Calculated Transition State Properties
| Method | Basis Set | Solvent Model | ΔG‡ (kcal/mol) | Si-Cγ Bond Formation (Å) | C-O Bond Breaking (Å) | Imaginary Freq. (cm⁻¹) |
| B3LYP | 6-31G(d) | None (Gas) | 25.8 | 2.15 | 1.98 | -450 |
| B3LYP | 6-311+G(d,p) | None (Gas) | 24.2 | 2.12 | 2.01 | -435 |
| ωB97X-D | 6-311+G(d,p) | None (Gas) | 23.5 | 2.09 | 2.05 | -420 |
| ωB97X-D | 6-311+G(d,p) | SMD (DCM) | 21.1 | 2.08 | 2.07 | -415 |
| M06-2X | 6-311+G(d,p) | SMD (DCM) | 21.9 | 2.10 | 2.06 | -425 |
Note: Data are representative values for a model reaction and intended for comparative purposes.
Observations:
-
Basis Set Effect: Expanding the basis set from 6-31G(d) to a more flexible, triple-zeta set like 6-311+G(d,p) generally leads to lower calculated activation energies (ΔG‡).
-
Functional Choice: Functionals like ωB97X-D, which account for dispersion forces, can provide different energetic profiles compared to older functionals like B3LYP.[6][7]
-
Solvent Effects: The inclusion of a solvent model, such as the SMD model for dichloromethane (DCM), has a pronounced effect, typically lowering the activation barrier by stabilizing the polar transition state.[1]
Experimental Protocols: Computational Methodology
This section details a standard protocol for locating and characterizing the transition state of an this compound reaction with an aldehyde, catalyzed by a Lewis acid (e.g., TiCl₄).
1. Software:
-
Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
2. Reactant and Product Optimization:
-
The initial geometries of the reactants (this compound, aldehyde, Lewis acid) and the final product (homoallylic alcohol) are individually optimized.
-
A common level of theory for initial optimizations is B3LYP/6-31G(d).[7]
3. Transition State (TS) Search:
-
An initial guess for the transition state structure is generated. This can be done by manually combining the reactant geometries or by using a linear interpolation method between reactants and products.
-
The transition state optimization is then performed using a method like the Berny algorithm or Eigenvector Following. A key objective is to locate a first-order saddle point on the potential energy surface.[8]
-
This saddle point is the highest energy point along the reaction coordinate but a minimum in all other degrees of freedom.[8]
4. Frequency Calculation and Verification:
-
Once a stationary point is located, a frequency calculation is performed at the same level of theory.
-
A true transition state is characterized by exactly one imaginary frequency in the output.[1] This frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, for instance, the simultaneous breaking of the C=O π-bond and formation of the new C-C bond.
-
The absence of other imaginary frequencies confirms that the structure is a true saddle point and not a higher-order one.
5. Refinement of Energies:
-
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as ωB97X-D/6-311+G(d,p), and incorporating a solvent model.[9][10]
-
The Gibbs free energy of activation (ΔG‡) is calculated from the difference in the Gibbs free energies of the transition state and the initial reactants.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational modeling of an this compound reaction transition state.
Caption: Workflow for computational transition state analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylmetal Aldehyde and Acetal Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 3. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C–H Activations of Aryl and Alkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmark of Allyltriethylsilane Against Other Common Allylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate allylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of allyltriethylsilane's performance against other widely used allylating agents, supported by experimental data, to inform this selection process.
This compound has emerged as a valuable reagent in organic synthesis, particularly for the introduction of an allyl group to a variety of electrophiles. Its performance, however, must be weighed against other available options. This guide focuses on a comparative analysis of this compound with two other major classes of allylating agents: other organosilanes, primarily allyltrimethylsilane, and organometallic reagents, exemplified by allylmagnesium bromide.
Performance Comparison: Reactivity, Selectivity, and Yield
The choice of an allylating agent is often a trade-off between reactivity, stability, and selectivity. The following tables summarize the available quantitative data to facilitate a direct comparison of this compound with its counterparts.
Table 1: Nucleophilicity Parameters of Common Allylating Agents
The nucleophilicity (N) and sensitivity (sN) parameters from Mayr's database offer a quantitative measure of the inherent reactivity of these agents. A higher N value indicates greater nucleophilicity.
| Allylating Agent | N Parameter | sN Parameter |
| This compound | 1.93 | 0.95 |
| Allyltrimethylsilane | 1.68 | 1.00 |
| Allyltributylstannane | 5.46 | 0.89 |
| Allyltriisopropylsilane | 2.04 | 0.95 |
| Allyltri-n-butylsilane | 2.09 | 0.95 |
| Allyl-tert-butyl-dimethylsilane | 1.80 | 0.95 |
Data sourced from Mayr's Database of Reactivity Parameters.[1][2]
As the data indicates, this compound is slightly more nucleophilic than the commonly used allyltrimethylsilane. However, both are significantly less nucleophilic than organostannanes like allyltributylstannane. The increased steric bulk of the triethylsilyl group compared to the trimethylsilyl group is believed to contribute to its slightly higher reactivity.
Table 2: Comparative Yields in Allylation Reactions
Direct, side-by-side comparisons of this compound with other allylating agents under identical conditions are limited in the literature. However, data from a study on a Cr/photoredox dual catalytic allylation of benzaldehyde provides a valuable benchmark.
| Allylating Agent | Product | Yield (%) | Enantiomeric Ratio (er) |
| Allyltrimethylsilane | Homoallylic alcohol | 78 | 98:2 |
| This compound | TES-protected homoallylic alcohol | 68 | 92:8 |
In this specific catalytic system, allyltrimethylsilane provided a higher yield and enantioselectivity for the free alcohol product after deprotection. This compound, however, directly afforded the more stable TES-protected alcohol, which can be advantageous in multi-step syntheses, albeit with slightly lower yield and enantioselectivity in this instance.
Key Allylation Reactions and Mechanistic Considerations
The Hosomi-Sakurai reaction is a cornerstone of allylsilane chemistry, involving the Lewis acid-mediated allylation of various electrophiles, such as aldehydes, ketones, and imines.[3][4]
Caption: Generalized workflow of the Hosomi-Sakurai reaction.
The reaction proceeds through the activation of the electrophile by a Lewis acid, followed by nucleophilic attack from the γ-carbon of the allylsilane. This forms a β-silyl carbocation intermediate, which is stabilized by the silicon atom through hyperconjugation. Subsequent elimination of the silyl group yields the homoallylic alcohol.
In contrast, allyl Grignard reagents, such as allylmagnesium bromide, are significantly more reactive and do not typically require a Lewis acid for activation.[5][6] Their high reactivity, however, can lead to lower chemoselectivity and stereoselectivity compared to allylsilanes.[5]
Caption: Comparison of allylation pathways.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the allylation of benzaldehyde.
Protocol 1: Lewis Acid-Mediated Allylation of Benzaldehyde with this compound
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (5 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add titanium tetrachloride solution dropwise to the cooled solvent.
-
In a separate flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the solution of benzaldehyde and this compound to the cooled TiCl₄ solution via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Protocol 2: Allylation of Benzaldehyde with Allylmagnesium Bromide
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Allylmagnesium bromide (1.0 M solution in diethyl ether, 1.2 mmol, 1.2 equiv)
-
Anhydrous diethyl ether (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the allylmagnesium bromide solution dropwise to the stirred solution of benzaldehyde over 10 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stability and Handling
A significant advantage of allylsilanes, including this compound, is their stability compared to more reactive organometallic reagents.[7] Allylsilanes are generally stable to air and moisture, making them easier to handle and store.[7] In contrast, Grignard reagents like allylmagnesium bromide are highly sensitive to moisture and air, requiring strictly anhydrous and inert conditions for their preparation and use.[6]
Conclusion
This compound is a versatile and effective allylating agent with a reactivity profile that offers a balance between stability and nucleophilicity. It is slightly more reactive than the more commonly used allyltrimethylsilane, and significantly more stable and often more selective than highly reactive organometallic reagents like allylmagnesium bromide. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the electrophile, the desired level of selectivity, and the practical considerations of reagent handling and stability. For applications requiring high stereoselectivity and functional group tolerance, this compound presents a compelling option for the synthetic chemist.
References
- 1. Mayr's Database Of Reactivity Parameters: Allyl-Si [cup.uni-muenchen.de]
- 2. Mayr's Database Of Reactivity Parameters: Allyl Element Compounds [cup.uni-muenchen.de]
- 3. nbinno.com [nbinno.com]
- 4. Allyltrimethylsilane: Reagent Applications and Polymerization/Catalytic Reaction Studies_Chemicalbook [chemicalbook.com]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyltriethylsilane: A Comprehensive Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper handling and disposal of allyltriethylsilane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a flammable and reactive organosilane compound that requires careful management throughout its lifecycle, from use to final disposal. Improper handling can lead to fire, explosion, or the release of hazardous vapors. This guide outlines a step-by-step approach to safely manage and dispose of this compound waste.
Immediate Safety and Handling Protocols
Before any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and working in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear flame-retardant laboratory coats and appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. For situations with potential for higher exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
-
-
Work Area:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and ground all equipment to prevent static discharge.
-
Quantitative Data Summary
The following table summarizes key physical and hazard information for this compound and its close analog, allyltrimethylsilane, which shares similar reactive properties.
| Property | Value |
| Chemical Formula | C9H20Si (this compound) |
| Appearance | Colorless liquid |
| Flammability | Highly flammable liquid and vapor |
| Reactivity | Reacts with water, strong oxidizing agents, and acids. |
| Hazard Codes | F (Flammable), Xi (Irritant) |
| Signal Word | Danger |
Step-by-Step Disposal and Deactivation Procedures
Disposal of this compound must be handled as hazardous waste. For small residual amounts in experimental setups, a carefully controlled quenching (deactivation) procedure can be employed before collection. Unused or bulk quantities should not be quenched and must be disposed of in their original containers through a certified hazardous waste disposal service.[1]
This procedure is intended only for small quantities of residual this compound (e.g., rinsing of reaction vessels).
Materials:
-
Inert solvent (e.g., heptane, toluene)
-
Isopropanol
-
Methanol
-
Water
-
Dilute acid (e.g., 1M HCl) for final neutralization
-
Appropriate reaction flask and dropping funnel
-
Stir plate and stir bar
-
Ice bath
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: The entire quenching process must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood.[2]
-
Dilution: Dilute the residual this compound with an inert, high-boiling point solvent like heptane or toluene in a reaction flask equipped with a stir bar. The concentration should be kept low to manage the reaction exotherm.
-
Cooling: Place the flask in an ice bath to dissipate heat generated during quenching.[2]
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise to the stirred solution.[3] A vigorous reaction with gas evolution may occur. The rate of addition should be controlled to keep the reaction manageable. Continue adding isopropanol until the gas evolution subsides.[3]
-
Sequential Quenching: After the reaction with isopropanol is complete, slowly add methanol.[3] Methanol is more reactive and will quench any remaining reactive material.
-
Final Water Quench: Once the reaction with methanol has ceased, cautiously add water dropwise to ensure complete deactivation.[2][3] Be extremely careful during this step, as any unreacted material can still react violently with water.[2]
-
Neutralization: After the quenching is complete, check the pH of the aqueous layer and neutralize with a dilute acid solution if necessary.
-
Waste Collection: The resulting mixture should be collected as hazardous waste. Do not dispose of it down the drain.[4]
Waste Management and Disposal Logistics
-
Waste Segregation:
-
Collect quenched this compound waste in a separate, dedicated hazardous waste container.
-
Do not mix with other waste streams, especially oxidizers or acids.
-
Unused or bulk this compound should be kept in its original, clearly labeled container.
-
-
Containerization and Labeling:
-
Use a chemically compatible and properly sealed container for the waste.
-
Label the container clearly with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("Waste this compound, Quenched Mixture" or "Waste this compound, Unused") and a list of all constituents of the mixture.[1]
-
-
Temporary Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area must be cool, dry, well-ventilated, and away from ignition sources.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Provide the waste manifest with a complete and accurate description of the waste.
-
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Allyltriethylsilane
Disclaimer: The following safety guidelines are based on information available for the closely related compound, Allyltrimethylsilane. Due to their structural similarity, their safety profiles are expected to be comparable. However, it is crucial to consult the specific Safety Data Sheet (SDS) for Allyltriethylsilane upon its availability for definitive guidance.
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are critical to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
It is imperative to use appropriate PPE to minimize exposure and risk. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Transfer | Chemical safety goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[3] | Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use.[3][4] | Flame-retardant lab coat, buttoned, with cotton clothing underneath.[3] Long pants and closed-toe, closed-heel shoes are mandatory.[3] | Work in a well-ventilated area, preferably a chemical fume hood.[5][6] |
| Risk of Splash or Exothermic Reaction | Face shield worn over chemical safety goggles.[3] | Double gloving with a chemical-resistant outer glove over a base glove (e.g., Ansell Kevlar® Goldknit®).[3] | Flame-retardant, antistatic protective clothing or apron over a lab coat. | A NIOSH-approved respirator may be required if ventilation is inadequate or exposure limits are exceeded.[3] |
| Emergency/Spill Cleanup | Full-face respirator with appropriate cartridges.[5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls.[7] | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. If skin irritation persists, call a physician.[5][8] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[5]
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[10] Do not use combustible materials such as sawdust.[10]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste.
-
Containment: Collect all waste, including empty containers and contaminated absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.[10] The label should clearly identify the contents as "Hazardous Waste: this compound".[10]
-
Storage: Store the waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from ignition sources and incompatible materials.[5][10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8][10] Never dispose of this compound down the drain or in regular trash.[10]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. cfmats.com [cfmats.com]
- 6. aksci.com [aksci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
